molecular formula C18H18O2 B018972 Isodienestrol CAS No. 35495-11-5

Isodienestrol

Cat. No.: B018972
CAS No.: 35495-11-5
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-XBMAZEBWSA-N
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Description

Z,Z-Dienestrol is a synthetic, non-steroidal estrogen and a stereoisomer of the classic estrogen receptor agonist dienestrol. This compound is a potent and selective ligand for estrogen receptors (ERα and ERβ), functioning as a strong agonist to modulate estrogen-responsive gene transcription. Its primary research value lies in its application as a chemical tool to elucidate the complex mechanisms of estrogen signaling in physiological and pathological contexts. Researchers utilize Z,Z-Dienestrol in studies focused on endocrinology, reproductive biology, and hormone-sensitive cancers, such as breast and endometrial cancer, to investigate cell proliferation, apoptosis, and gene expression profiles. It serves as a critical comparator in studies of Selective Estrogen Receptor Modulators (SERMs) and down-regulators (SERDs), helping to distinguish between various modes of receptor interaction and downstream biological effects. Furthermore, its well-defined structure makes it valuable in biochemical assays, including receptor binding studies and the development of screening methods for novel ER-targeting compounds. This product is presented as a high-purity compound to ensure experimental reproducibility and reliability. It is strictly intended for laboratory research purposes.

Properties

IUPAC Name

4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-XBMAZEBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859130
Record name (Z,Z)-Dienestrol
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35495-11-5
Record name 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35495-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isodienestrol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z,Z)-Dienestrol
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Record name ISODIENESTROL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of Isodienestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol is a synthetic non-steroidal estrogen belonging to the stilbestrol group of compounds. As an isomer of dienestrol, it shares a close structural relationship with other hormonally active synthetic estrogens like diethylstilbestrol. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, making the precise synthesis and rigorous structural elucidation of isomers like this compound a critical aspect of endocrine research and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary experimental protocols and outlining the key analytical techniques for its structural verification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of its isomer, dienestrol, from a readily available precursor, p-hydroxypropiophenone. The subsequent isomerization of dienestrol yields this compound.

Part 1: Synthesis of Dienestrol via Pinacol Rearrangement

The synthesis of dienestrol from p-hydroxypropiophenone proceeds through a pinacol rearrangement of an intermediate ketyl radical.

Experimental Protocol:

  • Reduction of p-Hydroxypropiophenone: p-Hydroxypropiophenone is reduced to a ketyl radical. This can be achieved using a dissolving metal reduction, for example, with sodium metal in an appropriate solvent like liquid ammonia or an alcohol.

  • Dimerization: The ketyl radicals then dimerize to form a pinacol intermediate, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

  • Pinacol Rearrangement: The pinacol is then subjected to acidic conditions to induce a pinacol rearrangement. This dehydration and rearrangement of the carbon skeleton leads to the formation of dienestrol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or iodine, with heating.

  • Purification: The crude dienestrol is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Logical Relationship of Dienestrol Synthesis:

dienestrol_synthesis A p-Hydroxypropiophenone B Ketyl Radical A->B Reduction C Pinacol Intermediate (3,4-bis(4-hydroxyphenyl)hexane-3,4-diol) B->C Dimerization D Dienestrol C->D Pinacol Rearrangement (Acid-catalyzed dehydration)

Caption: Synthetic pathway of Dienestrol.

Part 2: Isomerization of Dienestrol to this compound

This compound is obtained by the isomerization of dienestrol. This process typically involves the conversion of the (E,E)-isomer (dienestrol) to its other geometric isomers, including the (Z,Z)-isomer (this compound).

Experimental Protocol:

  • Isomerization Reaction: Dienestrol is dissolved in a suitable solvent, and a catalytic amount of an isomerization agent, such as iodine, is added. The solution is then exposed to heat or UV light to promote the isomerization. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Separation of Isomers: Upon completion of the reaction, the mixture of isomers is subjected to chromatographic separation to isolate this compound. This can be achieved using column chromatography with a silica gel stationary phase and an appropriate eluent system.

  • Purification: The fractions containing this compound are collected, and the solvent is evaporated to yield the purified product. Further recrystallization may be performed to obtain highly pure this compound.

Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Expected ¹H NMR Spectral Data for Dienestrol (as a reference):

Assignment Chemical Shift (ppm)
A7.458
B7.305
C5.779
D1.974

Note: The provided data is for dienestrol and serves as a reference. The spectrum of this compound would show differences in the chemical shifts and coupling constants of the vinylic and allylic protons due to the change in stereochemistry.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Interpretation: The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure of this compound and differentiate it from other isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectrum Data for Dienestrol (as a reference):

m/z Relative Intensity (%) Possible Fragment
266.0100.0[M]⁺
251.050.4[M - CH₃]⁺
237.035.3[M - C₂H₅]⁺
145.022.1[C₁₀H₉O]⁺
121.024.9[C₈H₉O]⁺

Note: The fragmentation pattern of this compound is expected to be very similar to that of dienestrol due to their isomeric nature. However, subtle differences in fragment ion intensities may be observed.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Data for Dienestrol (CCDC Deposition Number: 708105): [1]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution or by other crystallization techniques.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, providing precise information on bond lengths, bond angles, and overall molecular conformation.

Signaling Pathway of this compound

As a synthetic estrogen, this compound is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), namely ERα and ERβ. The binding of this compound to these receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular function.

Estrogen Receptor Signaling Workflow:

estrogen_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Cell Membrane Permeation This compound->ER ER_HSP ER-HSP Complex ER->ER_HSP ER_active Activated ER Dimer ER->ER_active Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (on DNA) ER_active->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Estrogen receptor signaling pathway.

Conclusion

The synthesis and structural analysis of this compound are essential for understanding its biological properties and potential applications. This guide has provided a framework for its synthesis from p-hydroxypropiophenone via dienestrol and detailed the key analytical methods for its characterization. While specific experimental data for this compound remains limited in publicly accessible literature, the information provided for its isomer, dienestrol, offers a solid foundation for researchers in this field. Further investigation is warranted to fully elucidate the unique properties of this compound and its interactions with biological systems.

References

Isodienestrol's Interaction with Estrogen Receptors: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodienestrol, the (Z,Z)-isomer of dienestrol, is a synthetic nonsteroidal compound that, unlike its potent estrogenic counterpart, is generally considered to be devoid of estrogenic activity. This guide delves into the core mechanism of action of this compound in the context of estrogen receptors (ERs), providing a detailed examination of its interaction—or lack thereof—with ERα and ERβ. By contrasting the structural and functional characteristics of this compound with the active (E,E)-isomer, dienestrol, we elucidate the critical role of stereochemistry in ligand-receptor binding and subsequent biological response. This document provides quantitative data for dienestrol to serve as a comparative baseline, details relevant experimental protocols for assessing estrogenic activity, and visualizes the pertinent signaling pathways to offer a comprehensive technical resource for researchers in endocrinology, pharmacology, and drug development.

Introduction: The Role of Stereochemistry in Estrogen Receptor Activation

The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in a myriad of physiological processes. The binding of a ligand to the ER's ligand-binding domain (LBD) induces a specific conformational change in the receptor, which is a prerequisite for its dimerization, DNA binding to estrogen response elements (EREs), and the recruitment of co-regulator proteins to modulate gene transcription.

The biological activity of synthetic estrogens, such as those from the stilbestrol family, is highly dependent on their three-dimensional structure. Dienestrol exists as geometric isomers, with the (E,E)-isomer being a potent estrogen receptor agonist. In stark contrast, this compound, the (Z,Z)-isomer, is reported to lack significant estrogenic activity[1]. This stark difference in biological function underscores the high degree of stereochemical selectivity of the estrogen receptor's ligand-binding pocket.

Mechanism of Action: A Tale of Two Isomers

Dienestrol: A Potent Estrogen Receptor Agonist

Dienestrol, a synthetic non-steroidal estrogen, acts as a full agonist at both ERα and ERβ[1][2][3][4]. Its mechanism of action follows the canonical pathway of estrogen signaling:

  • Binding and Conformational Change: Dienestrol's stereochemistry allows it to fit snugly within the hydrophobic ligand-binding pocket of the ER. This binding event induces a critical conformational change in the receptor, leading to the repositioning of Helix 12, a key structural element of the LBD, into an active conformation.

  • Dimerization and Nuclear Translocation: The agonist-induced conformation promotes the dissociation of chaperone proteins and facilitates the formation of stable ER homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate to the nucleus if they are not already there.

  • DNA Binding and Co-activator Recruitment: In the nucleus, the ER dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The agonist-bound receptor conformation presents a surface that is favorable for the recruitment of co-activator proteins.

  • Gene Transcription: The assembled complex of the ER dimer, co-activators, and other transcription factors initiates or enhances the transcription of estrogen-responsive genes, leading to a physiological response.

This compound: The Inactive Isomer

The primary mechanism of action for this compound is its inability to effectively bind to and activate estrogen receptors. The (Z,Z)-configuration of this compound results in a molecular geometry that is sterically incompatible with the ligand-binding pocket of both ERα and ERβ. This steric hindrance prevents the ligand from adopting the necessary orientation to establish the key interactions required for high-affinity binding and subsequent receptor activation.

Consequently, this compound fails to induce the requisite conformational change in the ER, including the proper positioning of Helix 12. Without this agonist-specific conformation, the receptor remains in an inactive state, unable to efficiently dimerize, bind to EREs, or recruit co-activators. The result is a lack of downstream gene transcription and the absence of an estrogenic response. The stereochemical features of a ligand are thus critical determinants for its binding and biological activity at the estrogen receptor[5][6][7].

Quantitative Data: Dienestrol's Receptor Binding Affinity

To date, quantitative binding data for this compound is largely absent from the scientific literature, which is consistent with its reported inactivity. The following table summarizes the available quantitative data for the active isomer, dienestrol, providing a crucial point of comparison.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. EstradiolKi (nM)EC50 (nM)Reference(s)
Dienestrol ERα~223%0.053.23[8][9]
ERβ~404%0.03-[8][9]
This compound ERαNot Reported (Considered Inactive)--[1]
ERβNot Reported (Considered Inactive)--[1]

Experimental Protocols

The characterization of a compound's interaction with estrogen receptors typically involves a combination of in vitro assays. Below are detailed methodologies for two key experiments used to determine the estrogenic or anti-estrogenic potential of a substance like this compound.

Estrogen Receptor Competitive Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and/or ERβ.

Materials:

  • Rat uterine cytosol (as a source of ERs) or purified recombinant human ERα or ERβ.

  • [³H]-17β-estradiol (radiolabeled ligand).

  • Unlabeled 17β-estradiol (for standard curve).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

  • Hydroxylapatite (HAP) slurry to separate bound from free ligand.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Cytosol/Receptor: Prepare rat uterine cytosol from ovariectomized rats or use a purified recombinant ER preparation[10].

  • Assay Setup: In assay tubes, combine a fixed amount of ER preparation and a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM)[10].

  • Competition: Add increasing concentrations of the unlabeled test compound (or unlabeled 17β-estradiol for the standard curve) to the tubes.

  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium[11].

  • Separation: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Elute the bound radioligand from the HAP and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated relative to the IC50 of unlabeled 17β-estradiol.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce the transcription of a reporter gene under the control of an estrogen-responsive promoter.

Objective: To determine if a test compound acts as an agonist or antagonist of the estrogen receptor.

Materials:

  • A suitable mammalian cell line that expresses ERα and/or ERβ (e.g., MCF-7, T47D)[12].

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or green fluorescent protein (GFP))[12][13].

  • Cell culture medium and reagents.

  • Test compound (e.g., this compound).

  • Control agonist (e.g., 17β-estradiol) and antagonist (e.g., ICI 182,780).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line in appropriate conditions. If the cell line is not stably transfected, transiently transfect the cells with the ERE-reporter plasmid.

  • Cell Plating: Plate the cells in a multi-well plate (e.g., 96-well) and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate controls: vehicle control, a known ER agonist, and for antagonist testing, the agonist plus the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the reporter protein (e.g., 24-48 hours).

  • Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using the appropriate instrument.

  • Data Analysis: For agonist activity, plot the reporter activity against the log of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonist activity, determine the ability of the test compound to inhibit the response induced by a known agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol ((E,E)-isomer) ER Estrogen Receptor (ERα/ERβ) Dienestrol->ER Binds & Activates This compound This compound ((Z,Z)-isomer) This compound->ER No Binding/ No Activation ER_HSP Inactive ER-HSP Complex ER->ER_HSP Association ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Figure 1. Comparative signaling pathways of Dienestrol and this compound.

Competitive_Binding_Assay start Start: Prepare ER Source (e.g., Uterine Cytosol) assay_setup Assay Setup: Combine ER, [3H]-Estradiol, and Test Compound start->assay_setup incubation Incubate to Reach Binding Equilibrium assay_setup->incubation separation Separate Bound from Free Ligand (e.g., using Hydroxylapatite) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Determine IC50 and Relative Binding Affinity (RBA) quantification->analysis end End: RBA Value analysis->end

Figure 2. Workflow for an Estrogen Receptor Competitive Binding Assay.

Reporter_Gene_Assay start Start: Culture ER-expressing Cells with Reporter Gene treatment Treat Cells with Test Compound start->treatment incubation Incubate for Gene Expression (24-48 hours) treatment->incubation assay Lyse Cells and Measure Reporter Activity (Luminescence/Fluorescence) incubation->assay analysis Data Analysis: Determine EC50 (Agonist) or Inhibition (Antagonist) assay->analysis end End: Agonist/Antagonist Profile analysis->end

Figure 3. Workflow for an Estrogen-Responsive Reporter Gene Assay.

Conclusion

The case of this compound provides a compelling illustration of the stringent structural requirements for ligand activation of estrogen receptors. Its inactivity, stemming from its (Z,Z)-stereochemistry, prevents it from effectively binding to the ER and initiating the cascade of events that lead to an estrogenic response. This stands in stark contrast to its (E,E)-isomer, dienestrol, a potent ER agonist. For researchers and drug development professionals, understanding these structure-activity relationships is fundamental. The detailed experimental protocols and visualized pathways provided herein offer a robust framework for the continued investigation of compounds that interact with the estrogen signaling system, aiding in the identification of novel therapeutics and the assessment of potential endocrine-disrupting chemicals.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Isodienestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group of compounds. As an isomer of dienestrol, it is of significant interest to researchers in the fields of endocrinology, oncology, and pharmaceutical development due to its potential biological activities. A thorough understanding of its chemical properties and stability profile is paramount for its accurate handling, formulation, and interpretation of experimental results. This technical guide provides a comprehensive overview of the core chemical attributes of this compound, its stability under various stress conditions, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, with the IUPAC name 4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, is a geometric isomer of dienestrol.[1] Its fundamental chemical properties are summarized in the table below. While experimental data for this compound is limited in some areas, data for the closely related compound dienestrol is included for comparative purposes and is clearly noted.

PropertyValueSource
IUPAC Name 4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol[2]
Synonyms (Z,Z)-Dienestrol, beta-Dienestrol
CAS Number 35495-11-5[1]
Molecular Formula C₁₈H₁₈O₂[2]
Molecular Weight 266.33 g/mol [2]
Melting Point 179 °C (for this compound)[3]
pKa (Predicted) 9.21 ± 0.15 (for Dienestrol)[4]
Water Solubility 3 mg/L at 37 °C (for Dienestrol)[2]
Organic Solvent Solubility Dienestrol: - Freely soluble in alcohol, methanol, ether, acetone, propylene glycol - Soluble in chloroform - Slightly soluble in DMSO, Ethyl Acetate - 53 mg/mL in DMSO - 53 mg/mL in Ethanol[2][4][5]

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. While specific stability data for this compound is not extensively available, general characteristics can be inferred from its structural class and data on related compounds like dienestrol.

3.1 Sensitivity to Light (Photostability)

Stilbene derivatives are often susceptible to photodegradation. Dienestrol is reported to be sensitive to light.[6] Therefore, it is crucial to protect this compound from light during storage and handling to prevent the formation of photodegradation products.

3.2 Thermal Stability

3.3 pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values has not been extensively reported. As a phenolic compound, its stability may be influenced by pH. Hydrolysis studies under acidic, neutral, and basic conditions are essential to understand its degradation in aqueous formulations.

3.4 Oxidative Stability

The presence of phenolic hydroxyl groups and a conjugated diene system in this compound suggests potential susceptibility to oxidation. Exposure to oxidizing agents, such as peroxides, could lead to the formation of various degradation products.

Experimental Protocols

The following sections outline detailed methodologies for the determination of key chemical properties and the stability profile of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory settings.

4.1 Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in sealed flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

4.2 Determination of pKa

The pKa of a compound can be determined using various techniques, including potentiometric titration and UV-Vis spectrophotometry.

  • Potentiometric Titration:

    • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (e.g., methanol/water mixture) if aqueous solubility is low.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

  • UV-Vis Spectrophotometry:

    • Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in buffers of varying pH.

    • Spectral Analysis: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Data Analysis: Identify wavelengths where the absorbance of the ionized and non-ionized forms of the molecule differ significantly. The pKa can be calculated by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

4.3 Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8][9][10] A stability-indicating analytical method, such as HPLC, should be used to monitor the degradation.

  • Workflow for Forced Degradation Studies

    Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photolytic Degradation (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway This compound This compound (Drug Substance) This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to

    Caption: Workflow for forced degradation studies of this compound.

  • Detailed Protocols:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. Neutralize the samples before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified period.

    • Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Analyze samples at various time points.

    • Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

4.4 Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 230 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

This compound, as a synthetic estrogen, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The binding of this compound to these receptors can initiate a cascade of molecular events, leading to changes in gene expression and cellular function.

  • Estrogen Receptor Signaling Pathway

    Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to HSP Heat Shock Proteins (HSP) ER->HSP Dissociation Dimer ER Dimerization ER->Dimer Conformational Change & ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates to Nucleus & Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Biological Effects Protein->Response

    Caption: Simplified diagram of the classical estrogen receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While specific experimental data for this compound is limited, the information on its isomer, dienestrol, and related stilbene estrogens offers valuable insights. The provided experimental protocols serve as a starting point for researchers to rigorously characterize this compound, which is essential for its potential development as a therapeutic agent or its use as a research tool. Further studies are warranted to fully elucidate its degradation pathways and confirm its physicochemical properties.

References

Isodienestrol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol, systematically known as (Z,Z)-3,4-bis(4-hydroxyphenyl)-2,4-hexadiene, is a stereoisomer of dienestrol, a synthetic nonsteroidal estrogen. Its history is intrinsically linked to the pioneering work on synthetic estrogens in the 1930s by Sir Edward Charles Dodds and his collaborators.[1][2][3] While its sibling isomer, (E,E)-dienestrol, proved to be a potent estrogenic compound, this compound has been historically characterized by its significantly lower, or even absent, estrogenic activity. This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, and biological evaluation of this compound, tailored for a scientific audience.

Historical Context and Discovery

The journey to understanding this compound begins with the broader search for synthetic estrogens in the early 20th century. In 1938, the research group led by E.C. Dodds and Robert Robinson synthesized a series of stilbene and diphenylethane derivatives, leading to the discovery of the highly potent synthetic estrogen, diethylstilbestrol (DES).[1][2][3] This breakthrough demonstrated that non-steroidal compounds could mimic the effects of natural estrogens.

Dienestrol emerged from this wave of research as a close structural analog of DES. It was introduced for medical use in the United States in 1947 by Schering under the trade name Synestrol and in France in 1948 as Cycladiene.[4] The commercial synthesis of dienestrol typically results in a mixture of geometric isomers, with the (E,E)-isomer being the pharmacologically active component. This compound, the (Z,Z)-isomer, was identified as a constituent or a potential byproduct of these synthetic routes. The critical distinction in the spatial arrangement of the phenyl groups around the double bonds dictates the profound difference in their biological activities.

Synthesis of Dienestrol Isomers

The synthesis of dienestrol isomers generally proceeds through a two-step process: a pinacol coupling reaction followed by dehydration.

Experimental Protocol: General Synthesis of the Diol Precursor

A common starting material for the synthesis of the dienestrol backbone is a 4-alkoxypropiophenone, such as 4-acetoxypropiophenone or 4-methoxypropiophenone. The key step involves the reductive coupling of two molecules of the propiophenone derivative to form a vicinal diol, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This is typically achieved through a pinacol coupling reaction using a reducing agent like magnesium.

Materials:

  • 4-alkoxypropiophenone (e.g., 4-methoxypropiophenone)

  • Magnesium turnings

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Proton source (e.g., water, dilute acid)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the 4-alkoxypropiophenone is dissolved in the anhydrous solvent.

  • Magnesium turnings are added to the solution.

  • The reaction is initiated, often with gentle heating or the addition of an initiator like iodine.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by a suitable technique like thin-layer chromatography.

  • Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., an aqueous solution of ammonium chloride or dilute hydrochloric acid).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,4-bis(4-alkoxyphenyl)hexane-3,4-diol.

  • The crude diol can be purified by recrystallization or chromatography.

Dehydration to Dienestrol Isomers

The subsequent dehydration of the diol precursor yields a mixture of the (E,E), (E,Z), and (Z,Z) isomers of dienestrol. The stereochemical outcome of this elimination reaction is influenced by the reaction conditions, including the dehydrating agent and temperature.

Dehydrating Agents:

  • Acetyl chloride in acetic anhydride

  • Potassium hydrogen sulfate

Procedure (General):

  • The purified 3,4-bis(4-alkoxyphenyl)hexane-3,4-diol is treated with a dehydrating agent.

  • The reaction is typically heated to drive the elimination.

  • After the reaction is complete, the mixture is worked up to remove the dehydrating agent and byproducts.

  • The resulting mixture of dienestrol isomers can be subjected to demethylation (if starting from methoxy-substituted propiophenone) using reagents like hydrobromic acid or a strong nucleophile like sodium thioethoxide to yield the final dihydroxylated products.

Stereoselective Synthesis and Separation of this compound

The stereoselective synthesis of the (Z,Z)-isomer (this compound) is challenging. Modern synthetic methods, such as those employing specific catalysts or reaction conditions, can favor the formation of one isomer over others. For instance, certain Wittig-type reactions or metal-catalyzed cross-coupling reactions can provide higher stereoselectivity.

Separation of the different dienestrol isomers can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful method for separating stereoisomers.[5][6][7][8]

Biological Activity and Mechanism of Action

The biological activity of dienestrol isomers is critically dependent on their stereochemistry.

Estrogenic Activity
  • (E,E)-Dienestrol: This isomer is a potent estrogen receptor agonist.[4] It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] Its estrogenic effects are mediated through the classical estrogen signaling pathway.

  • (Z,Z)-Dienestrol (this compound): In stark contrast, this compound is reported to have little to no estrogenic activity. This is attributed to its three-dimensional shape, which does not allow for effective binding to the ligand-binding pocket of the estrogen receptors. The steric hindrance caused by the cis configuration of the phenyl groups prevents the molecule from adopting the necessary conformation to activate the receptor.

Quantitative Data: Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) of a compound for the estrogen receptor is a key measure of its potential estrogenic activity. It is typically determined through a competitive binding assay where the test compound competes with radiolabeled estradiol for binding to the receptor.

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. Estradiol (RBA = 100)Reference
(E,E)-DienestrolERα~223%[4]
(E,E)-DienestrolERβ~404%[4]
Diethylstilbestrol (DES)Nuclear ER~245%[9]
This compound ((Z,Z)-Dienestrol)ERNegligibleGeneral Scientific Consensus
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[10][11][12]

Materials:

  • Rat uterine cytosol preparation (source of estrogen receptors)

  • [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry (for separating bound from free radioligand)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and the test compound in the assay buffer.

  • Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of either unlabeled estradiol or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.

  • Quantification: Add scintillation fluid to the washed hydroxylapatite pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E₂ bound versus the log concentration of the competitor. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined. The relative binding affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Experimental Protocol: Uterotrophic Assay

This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.[1][13][14][15][16]

Materials:

  • Immature female rats (e.g., 21-25 days old)

  • Test compound (this compound)

  • Positive control (e.g., 17β-estradiol or (E,E)-dienestrol)

  • Vehicle (e.g., corn oil)

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for a few days.

  • Dosing: Administer the test compound, positive control, or vehicle to the animals daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection.

  • Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uteri (wet weight). The uteri can also be blotted to obtain a "blotted weight."

  • Data Analysis: Compare the mean uterine weights of the test compound group to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Signaling Pathways and Logical Relationships

The biological effects of estrogens are primarily mediated through their interaction with nuclear estrogen receptors (ERα and ERβ). The following diagrams illustrate the general estrogen signaling pathway and the logical relationship leading to the divergent activities of dienestrol isomers.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ((E,E)-Dienestrol) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Dimerization Dimerization ER->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins (HSP90) HSP->ER ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocation Nucleus Nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Export Response Cellular Response Translation->Response

Caption: Generalized Estrogen Signaling Pathway.

Isomer_Activity_Relationship Dienestrol_Isomers Dienestrol Stereoisomers EE_Isomer (E,E)-Dienestrol (trans, trans) Dienestrol_Isomers->EE_Isomer ZZ_Isomer (Z,Z)-Dienestrol (this compound - cis, cis) Dienestrol_Isomers->ZZ_Isomer Conformation Molecular Conformation EE_Isomer->Conformation ZZ_Isomer->Conformation Binding Effective Binding Conformation->Binding Favorable No_Binding Steric Hindrance No Effective Binding Conformation->No_Binding Unfavorable Binding_Pocket Estrogen Receptor Ligand Binding Pocket Activation Receptor Activation Binding_Pocket->Activation Interaction Inactivation No Receptor Activation Binding_Pocket->Inactivation No Interaction Binding->Binding_Pocket No_Binding->Binding_Pocket Activity High Estrogenic Activity Activation->Activity Inactivity No Estrogenic Activity Inactivation->Inactivity

Caption: Isomer-Activity Relationship of Dienestrol.

Conclusion

This compound serves as a compelling case study in the structure-activity relationship of synthetic estrogens. Its discovery, intertwined with that of its potent (E,E)-isomer, highlights the critical role of stereochemistry in determining pharmacological activity. While (E,E)-dienestrol found clinical application due to its high affinity for estrogen receptors, this compound remains a largely inactive compound. For researchers in drug development, the story of this compound underscores the importance of stereoselective synthesis and the detailed characterization of all isomers of a pharmacologically active molecule. Further investigation into the subtle interactions, or lack thereof, between this compound and the estrogen receptor could still provide valuable insights into the structural requirements for ligand binding and receptor activation.

References

Isodienestrol Metabolism and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodienestrol, a synthetic non-steroidal estrogen, belongs to the stilbene family, which includes compounds like diethylstilbestrol (DES), dienestrol, and hexestrol. While specific research on the metabolism and degradation of this compound is limited, this guide provides an in-depth overview of its predicted metabolic pathways based on the well-documented biotransformation of structurally similar compounds. This document outlines the probable enzymatic reactions involved in both Phase I and Phase II metabolism, details hypothetical experimental protocols for their investigation, and presents potential degradation pathways. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Introduction

This compound is a synthetic estrogen with a stilbene backbone, a chemical structure it shares with other potent estrogens such as diethylstilbestrol (DES), dienestrol, and hexestrol. The metabolism of these related compounds has been studied more extensively, revealing common pathways of biotransformation that are crucial for their pharmacological activity and toxicological profiles. Understanding the metabolism and degradation of this compound is essential for predicting its efficacy, safety, and environmental fate.

This technical guide synthesizes the known metabolic pathways of structurally analogous stilbene estrogens to propose the most likely metabolic fate of this compound. It covers predicted Phase I and Phase II metabolic reactions, potential degradation products, and detailed experimental methodologies for their study.

Predicted Metabolism of this compound

The metabolism of xenobiotics like this compound primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][2]

Phase I Metabolism

Phase I metabolism of stilbene estrogens is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.[3][4] The primary reactions are expected to be hydroxylation and oxidation.

  • Hydroxylation: Aromatic hydroxylation is a common metabolic pathway for compounds with phenyl rings. For this compound, it is predicted that hydroxyl groups can be added to the aromatic rings, leading to the formation of catechol and other hydroxylated metabolites. This is analogous to the metabolism of hexestrol, which is metabolized to 3'-hydroxyhexestrol.[5] The formation of catechol estrogens can be a critical step leading to the generation of reactive quinone intermediates, which have been implicated in the carcinogenicity of compounds like hexestrol.[5][6]

  • Oxidation: The ethyl groups of this compound can also be a target for oxidation, potentially leading to the formation of hydroxylated derivatives.

Phase II Metabolism

Following Phase I reactions, or for the parent compound if it possesses suitable functional groups, Phase II conjugation reactions occur.[7][8][9] For this compound and its hydroxylated metabolites, the primary conjugation pathways are predicted to be:

  • Glucuronidation: This is the most common Phase II reaction, where a glucuronic acid moiety is attached to a hydroxyl group. Dienestrol, a metabolite of DES, is known to be excreted as a glucuronide conjugate in rabbits.[10][11]

  • Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxyl moieties.

These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal or biliary excretion.

Proposed Metabolic Pathways

Based on the metabolism of related stilbene estrogens, a putative metabolic pathway for this compound is proposed.

Isodienestrol_Metabolism This compound This compound PhaseI_Metabolites Hydroxylated Metabolites (e.g., Catechol-Isodienestrol) This compound->PhaseI_Metabolites Phase I (CYP450) Hydroxylation PhaseII_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) This compound->PhaseII_Metabolites Phase II (Direct Conjugation) Quinone_Intermediate Reactive Quinone Intermediate PhaseI_Metabolites->Quinone_Intermediate Oxidation PhaseI_Metabolites->PhaseII_Metabolites Phase II (UGTs, SULTs) Conjugation Excretion Excretion PhaseII_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Quantitative Data on Related Stilbene Estrogen Metabolites

While no quantitative data for this compound metabolism is currently available, the following table summarizes key metabolites identified for structurally similar compounds. This information can guide the search for and quantification of potential this compound metabolites.

Parent CompoundKey Metabolite(s)Species/SystemReference
Diethylstilbestrol (DES)Dienestrol, Dienestrol-beta-D-glucuronide, Omega-hydroxy-dienestrolPrimates, Mice, Rabbits[10][11]
Hexestrol3'-Hydroxyhexestrol, 3'-Methoxyhexestrol, 1-HydroxyhexestrolMale Syrian Hamsters, Rat Liver Microsomes[5]
DienestrolDienestrol-beta-D-glucuronideRabbits[10][11]

Experimental Protocols for Studying this compound Metabolism

The following outlines a hypothetical, detailed experimental protocol for investigating the in vitro metabolism of this compound using liver microsomes. This protocol is based on methodologies commonly used for studying the metabolism of xenobiotics.

In Vitro Metabolism of this compound using Liver Microsomes

Objective: To identify and characterize the metabolites of this compound formed by liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Reference standards for potential metabolites (if available)

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • This compound (final concentration, e.g., 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO)

      • Liver microsomes (final concentration, e.g., 0.5-1.0 mg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without this compound (to identify background peaks).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

    • The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.

  • Analytical Methodology:

    • High-Performance Liquid Chromatography (HPLC) with UV Detection:

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Monitor the eluent at a wavelength determined by the UV spectrum of this compound.

      • This method can be used for initial screening and quantification if reference standards are available.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

      • Utilize a similar chromatographic setup as HPLC.

      • Couple the HPLC to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

      • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.

      • Use full scan mode to identify the molecular weights of potential metabolites and product ion scan mode to obtain fragmentation patterns for structural elucidation.[12][13][14]

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prep_Incubation Prepare Incubation Mixture (Buffer, this compound, Microsomes) Pre_Incubate Pre-incubate at 37°C Prep_Incubation->Pre_Incubate Add_NADPH Initiate with NADPH Regenerating System Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze by HPLC-UV and LC-MS/MS Supernatant->Analyze Data Data Interpretation and Metabolite Identification Analyze->Data

Caption: Workflow for an in vitro metabolism study.

Predicted Degradation Pathways

The degradation of this compound in environmental or physiological systems outside of enzymatic metabolism is likely to be influenced by factors such as pH, light, and oxidizing agents.

  • Hydrolysis: Under acidic or basic conditions, the ether linkages, if present in metabolites, could be susceptible to hydrolysis.

  • Photodegradation: Exposure to UV light could lead to isomerization or cleavage of the molecule, a known degradation pathway for some stilbene compounds.

  • Oxidative Degradation: The presence of reactive oxygen species can lead to the formation of various oxidation products.

Analytical techniques such as GC-MS and LC-MS/MS are crucial for the identification and structural elucidation of these degradation products.[15][16][17][18][19]

Conclusion and Future Directions

To fully elucidate the metabolic fate of this compound, the following research is recommended:

  • In vitro metabolism studies using human and animal liver microsomes, S9 fractions, and hepatocytes to identify metabolites and the specific enzymes involved.

  • In vivo studies in animal models to understand the pharmacokinetic profile, major circulating metabolites, and routes of excretion.

  • Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) to identify potential degradation products.

  • Development and validation of sensitive analytical methods (e.g., LC-MS/MS) for the quantification of this compound and its metabolites in biological and environmental matrices.

A thorough understanding of this compound's metabolism and degradation is paramount for a comprehensive assessment of its safety and efficacy, and for predicting its environmental impact. The methodologies and predictive pathways outlined in this guide provide a solid foundation for initiating such investigations.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Isodienestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isodienestrol in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below, accompanied by sample preparation techniques and performance data.

Introduction

This compound is a synthetic nonsteroidal estrogen that has been used in pharmaceutical applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug formulation development, and monitoring in biological and environmental samples. This document details validated analytical methods for its determination.

Analytical Methods

A summary of the performance of the described analytical methods for this compound quantification is presented in Table 1. It is important to note that while specific validated methods for this compound are not widely published, the following protocols are based on established methods for the closely related compound, Dienestrol, and other structurally similar analytes. The quantitative data presented is representative of the expected performance of these methods.

Table 1: Summary of Quantitative Data for this compound Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL0.5 - 50 ng/mL0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL0.05 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 15%< 5%

Note: The data in this table is illustrative and based on methods for structurally related compounds. Actual performance may vary and requires method validation.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (Plasma/Urine)

A generic sample preparation workflow is essential for isolating this compound from complex biological matrices prior to instrumental analysis.

sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge1 Centrifugation protein_precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation under Nitrogen supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) reconstitution->analysis

Caption: General workflow for this compound extraction.

Protocol:

  • To 1.0 mL of plasma or urine sample, add a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Add 2.0 mL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 230 nm

Protocol:

  • Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

  • Prepare the sample as described in the sample preparation protocol or by dissolving the pharmaceutical formulation in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Quantify this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the determination of this compound in complex matrices such as animal feed or biological samples. Derivatization is typically required to improve the volatility and thermal stability of the analyte. A validated method for the related compound dienestrol in bovine urine reported a detection capability of 0.15 µg/L[1].

Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound in biological fluids at very low concentrations.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Ion Spray Voltage: -4500 V

  • Temperature: 550°C

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

This compound Signaling Pathway

This compound, as a synthetic estrogen, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), leading to the modulation of gene expression.

cluster_cell Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds Dimerization Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Response Biological Response Translation->Response

Caption: this compound's genomic signaling pathway.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of Isodienestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol, with the chemical formula C₁₈H₁₈O₂, is a synthetic non-steroidal estrogen.[1] As the (Z,Z)-isomer of dienestrol, its geometric configuration plays a crucial role in its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides a comprehensive guide to the NMR analysis of this compound, including sample preparation, data acquisition protocols, and interpretation of spectral data. Given the limited availability of published experimental NMR data for this compound, this note also presents predicted ¹H and ¹³C NMR chemical shifts to aid in its characterization.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and stereochemical considerations of the (Z,Z)-stilbene core.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
-OH4.5 - 5.5br s-
Ar-H (ortho to -OH)6.7 - 6.9d~8.5
Ar-H (meta to -OH)7.0 - 7.2d~8.5
=CH-6.4 - 6.6q~7.0
-CH₃1.6 - 1.8d~7.0

Predicted in CDCl₃ or Acetone-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
Ar-C (C-OH)154 - 156
Ar-C (quaternary)130 - 132
Ar-CH128 - 130
Ar-CH115 - 117
C=C138 - 140
=CH-125 - 127
-CH₃13 - 15

Predicted in CDCl₃ or Acetone-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

Sample Preparation

A standard protocol for preparing a small molecule like this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Commonly used solvents for small molecules include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

NMR Data Acquisition

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Spectroscopy:

  • Spectrometer: A high-field spectrometer will reduce acquisition time due to the low natural abundance of ¹³C.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration and spectrometer sensitivity.

2D NMR Spectroscopy (for full structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly between the vinylic and methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Logical Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and a signaling pathway for data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC/HMBC cosy->hsqc processing Fourier Transform & Phasing hsqc->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Spectral Assignment peak_picking->assignment structure_confirm Structure Confirmation assignment->structure_confirm data_interpretation_pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Interpretation h1_data ¹H Chemical Shifts & Multiplicities assign_protons Assign Proton Signals h1_data->assign_protons c13_data ¹³C Chemical Shifts assign_carbons Assign Carbon Signals c13_data->assign_carbons cosy_data COSY Correlations (¹H-¹H Connectivity) cosy_data->assign_protons hsqc_hmbc_data HSQC/HMBC Correlations (¹H-¹³C Connectivity) hsqc_hmbc_data->assign_carbons assign_protons->hsqc_hmbc_data structure_elucidation Final Structure Elucidation assign_protons->structure_elucidation assign_carbons->structure_elucidation

References

Isodienestrol in Animal Models: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Isodienestrol and its closely related compound, Dienestrol, in animal models. Due to the limited availability of specific data on this compound, this guide heavily references Dienestrol, a synthetic non-steroidal estrogen with a similar structure and mechanism of action.

Data Summary

The following tables summarize the available quantitative data for Dienestrol administration in animal models.

Toxicological Data
CompoundAnimal ModelRoute of AdministrationParameterValueReference
DienestrolRatOralAcute LD501.8229 mol/kg[1]
Dosage and Effects in Rats (Oral Administration)
Dosage (µg/kg bw/day)VehicleStudy DurationObserved Effects in Male OffspringReference
0.75, 1.5, 3.12, 6.25Sunflower OilGestation Day 6 to Postnatal Day 21Reduction of sperm motility and viability, increase in abnormal sperm morphology, dose-dependent prostatitis.[2][3]
12.5Sunflower OilGestation Day 6 to Postnatal Day 21Miscarriages in dams. Reduction of sperm motility and viability, increase in abnormal sperm morphology, dose-dependent prostatitis in male offspring.[2][3]
50, 75Sunflower OilGestation Day 6 to Postnatal Day 21Abortions in dams.[2][3]

Experimental Protocols

Oral Administration of Dienestrol in Rats

This protocol is adapted from the study by Schreiber et al. (2019).[2][3]

Objective: To assess the reproductive toxicity of Dienestrol in the male offspring of rats following maternal oral exposure.

Materials:

  • Dienestrol (purity ≥95%)

  • Sunflower oil (vehicle)

  • Ethanol (for initial dissolution)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Animal balance

Procedure:

  • Animal Model: Mature female and male Sprague-Dawley rats.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard rodent chow and water.

  • Mating: Mate female rats with males. The day of sperm detection in a vaginal smear is considered gestation day (GD) 0.

  • Dose Preparation:

    • Dissolve Dienestrol in absolute ethanol.

    • Dilute the ethanol solution with sunflower oil to achieve the final desired concentrations (e.g., 0.75, 1.5, 3.12, 6.25, 12.5, 50, and 75 µg/kg body weight/day). The final volume for administration should be 1 ml/400 g of body weight.[2]

    • Prepare a vehicle control group receiving only sunflower oil with a trace amount of ethanol.

  • Administration:

    • From GD 6 to postnatal day (PND) 21, administer the prepared Dienestrol solutions or vehicle control to the pregnant and lactating dams once daily via oral gavage.

  • Monitoring:

    • Monitor the dams daily for clinical signs of toxicity, including abortion or miscarriage.

    • After birth, monitor the pups for any developmental abnormalities.

  • Endpoint Analysis (in male offspring at PND 90):

    • Body and organ weights (e.g., liver, testes, epididymis, seminal vesicles, prostate).

    • Anogenital distance (AGD).

    • Sperm parameters (motility, viability, morphology, and count).

    • Histopathological examination of reproductive organs.

Subcutaneous Administration of Diethylstilbestrol (DES) in Mice (as a proxy for this compound/Dienestrol)

This protocol is adapted from a study by Mori et al. (2023) using the closely related compound Diethylstilbestrol (DES).[4]

Objective: To investigate the long-term effects of neonatal exposure to a synthetic estrogen.

Materials:

  • Diethylstilbestrol (DES)

  • Corn oil (vehicle)

  • Syringes (e.g., 1 ml)

  • Needles (e.g., 27-gauge)

  • Animal balance

Procedure:

  • Animal Model: Neonatal mice.

  • Housing: House the dam and pups in a standard environment with controlled temperature, humidity, and light cycle.

  • Dose Preparation:

    • Dissolve DES in corn oil to achieve the desired concentration (e.g., 0.1 mg/mL).

  • Administration:

    • From the day of birth (day 0) to day 4, administer DES solution or vehicle control via subcutaneous injection.

    • The injection volume should be adjusted based on the daily body weight of the pups (e.g., 30-80 µL to deliver a dose of 3 µg/g or 3 µ g/pup ).[4]

    • The injection site is typically in the loose skin over the back or neck.

  • Post-Administration Procedures:

    • At an appropriate age (e.g., day 56), perform ovariectomy to eliminate the influence of endogenous estrogen.[4]

  • Endpoint Analysis:

    • At the desired time point (e.g., 70 days after birth), sacrifice the mice and collect tissues of interest (e.g., vagina) for analysis (e.g., histology, gene expression).

Visualizations

Experimental Workflow for Oral Administration Study

oral_administration_workflow start Start: Mating of Rats gd0 Gestation Day 0 (Sperm Positive) start->gd0 dosing Daily Oral Gavage (GD 6 to PND 21) gd0->dosing weaning Weaning of Pups (PND 21) dosing->weaning maturation Offspring Maturation (until PND 90) weaning->maturation endpoints Endpoint Analysis (PND 90) maturation->endpoints end End endpoints->end

Caption: Workflow for the oral administration of Dienestrol to rats.

Experimental Workflow for Subcutaneous Administration Study

subcutaneous_administration_workflow start Start: Neonatal Mice injection Daily Subcutaneous Injection (Day 0 to Day 4) start->injection growth Growth and Development injection->growth ovx Ovariectomy (Day 56) growth->ovx endpoint_collection Tissue Collection (e.g., Day 70) ovx->endpoint_collection end End endpoint_collection->end

Caption: Workflow for subcutaneous administration of DES to neonatal mice.

Estrogen Receptor Signaling Pathway

Dienestrol, as an estrogen receptor agonist, is expected to activate the estrogen signaling pathway. This pathway has both genomic and non-genomic effects.

estrogen_signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dienestrol Dienestrol mER Membrane Estrogen Receptor (mER) Dienestrol->mER Non-Genomic Pathway ER Estrogen Receptor (ERα / ERβ) Dienestrol->ER Genomic Pathway PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT MAPK MAPK Pathway mER->MAPK HSP Heat Shock Proteins (HSP) ER->HSP Binding/Dissociation ER_Dimer ER Dimer ER->ER_Dimer Dimerization Transcription Gene Transcription PI3K_AKT->Transcription Modulation MAPK->Transcription Modulation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding ERE->Transcription

Caption: Simplified diagram of the estrogen receptor signaling pathway activated by Dienestrol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isodienestrol Solubility Challenges In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliable solubility of compounds like isodienestrol in in vitro experiments is paramount for generating accurate and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with this compound.

Troubleshooting Guide

This guide offers a systematic approach to resolving common issues related to this compound solubility during in vitro experiments.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO/Ethanol stock solution in aqueous media. This compound is poorly soluble in aqueous solutions, and the high concentration in the stock solution crashes out when the solvent is diluted.1. Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture media as low as possible to avoid solvent-induced toxicity, typically below 0.5%.[1] 2. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For a final desired concentration, you can first dilute the stock solution into a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final volume of the cell culture medium.[2] 3. Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Inconsistent or non-reproducible experimental results. Incomplete dissolution of this compound leading to variations in the effective concentration in the assay.1. Ensure Complete Dissolution of Stock: Use sonication or gentle warming (to 37°C) when preparing the initial stock solution in DMSO or ethanol to ensure this compound is fully dissolved.[1] 2. Vortexing: Always vortex the stock solution before making dilutions and vortex the final diluted solution gently before adding it to the cells. 3. Use of Surfactants: Consider the use of a low concentration of a non-ionic surfactant like Tween 20 or Tween 80 (up to 0.5%) in your final culture medium to help maintain solubility.[3]
Observed cytotoxicity in vehicle control group. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cellular stress or death.1. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your specific cell line can tolerate without showing signs of toxicity.[1] 2. Minimize Final Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thereby reducing the final solvent concentration.
Difficulty dissolving this compound powder. This compound, like other hydrophobic compounds, has low aqueous solubility.1. Select Appropriate Solvent: Based on available data for the closely related compound dienestrol, Dimethyl Sulfoxide (DMSO) is an effective solvent.[1][4][5] Ethanol is also a viable option.[5][6] 2. Use of Co-solvents: A mixture of solvents can sometimes be more effective. For example, a combination of DMSO and PEG300 has been used for dienestrol.[1]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Based on solubility data for the structurally similar compound dienestrol, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1][4][5] Ethanol can also be used.[5][6]

2. What is the maximum concentration of DMSO or ethanol that is safe for my cells?

The maximum tolerated concentration of organic solvents like DMSO and ethanol is cell-line dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of the solvent that does not affect the viability or function of your specific cells. Generally, it is recommended to keep the final solvent concentration in the culture medium below 0.5%.[1]

3. My this compound precipitates out of solution over time. How can I prevent this?

Precipitation of hydrophobic compounds from aqueous solutions over time is a common issue. To mitigate this:

  • Prepare fresh dilutions of this compound from your stock solution for each experiment.

  • Avoid storing diluted solutions for extended periods.

  • If you observe precipitation in your stock solution stored at -20°C or -80°C, gently warm and vortex the solution before use to ensure it is fully redissolved.

4. Can I use sonication to dissolve this compound?

Yes, sonication in a water bath can be a useful technique to aid in the dissolution of this compound in the initial solvent to create a concentrated stock solution.[1][4]

5. Are there any alternative methods to improve the solubility of this compound in my in vitro assay?

Besides using organic solvents, other techniques to enhance the solubility of hydrophobic drugs include the use of cyclodextrins, which can form inclusion complexes with the drug, or formulating the compound in a lipid-based delivery system. However, these methods may require more extensive formulation development.

Quantitative Solubility Data

The following table summarizes the solubility of dienestrol, a compound structurally very similar to this compound, in common laboratory solvents. This data can be used as a reference for preparing this compound solutions.

Solvent Solubility (mg/mL) Molar Equivalent (mM) Reference
DMSO 155581.98[1]
DMSO 53199.0[5]
Ethanol 53199.0[5]
Water Insoluble-[6][7]

Note: It is recommended to use freshly opened, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of hydrophobic compounds.[4][5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general method for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration for in vitro experiments.

G cluster_0 Preparation of this compound Stock Solution weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve Add to sterile tube vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution store 4. Store at -20°C/-80°C vortex->store Aliquot for single use

Caption: Workflow for preparing a concentrated this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortexing/Sonication: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[1][4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Diluting this compound for Cell Culture Experiments

This protocol describes a three-step method to dilute a hydrophobic compound from a DMSO stock for use in aqueous cell culture media, minimizing precipitation.[2]

G cluster_1 Dilution Protocol for Cell Culture stock Step 1: this compound in 100% DMSO Stock serum_dilution Step 2: Dilute 1:10 in pre-warmed (50°C) FBS stock->serum_dilution final_dilution Step 3: Final dilution into pre-warmed (37°C) cell culture medium serum_dilution->final_dilution add_to_cells Add to cells final_dilution->add_to_cells

Caption: A three-step dilution protocol to improve this compound solubility.

Methodology:

  • Initial Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the this compound stock solution 1:10 in the pre-warmed FBS. Keep this intermediate solution warm.

  • Final Dilution in Media: Pre-warm your cell culture medium to 37°C. Perform the final dilution of the intermediate solution into the cell culture medium to achieve the desired final concentration of this compound. The final DMSO concentration should be kept at a non-toxic level (e.g., <0.5%).

Signaling Pathway

This compound, as a synthetic non-steroidal estrogen, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs). The binding of this compound to ERs can initiate a cascade of signaling events.

EstrogenSignaling cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds Dimerization Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Transcription->CellularResponse

Caption: Simplified genomic signaling pathway for this compound via estrogen receptors.

References

Technical Support Center: Isodienestrol-Based Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodienestrol-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and how does it work in my assay?

This compound is a synthetic, non-steroidal estrogen. It functions as an estrogen receptor (ER) agonist, meaning it binds to and activates estrogen receptors, primarily the alpha subtype (ERα).[1] In cell-based assays, this activation mimics the effect of endogenous estrogens like 17β-estradiol, leading to the transcription of estrogen-responsive genes. This can be measured, for example, by the expression of a reporter gene (e.g., luciferase) or by observing an increase in cell proliferation in estrogen-dependent cell lines like MCF-7.[2][3]

Q2: My this compound-treated cells are showing inconsistent or no response. What are the potential causes?

Variability in this compound-based assays can arise from several factors. A logical approach to troubleshooting this issue is outlined in the diagram below. Key areas to investigate include:

  • Cell Health and Culture Conditions: Ensure your cells are healthy, within a consistent passage number, and free from contamination. Over-confluent or stressed cells will respond poorly.[4]

  • Reagent Quality and Storage: Confirm the integrity of your this compound stock solution. Improper storage can lead to degradation. All other reagents, including cell culture media and assay components, should be of high quality and within their expiration dates.

  • Assay Protocol Execution: Inconsistent pipetting, timing, or incubation conditions are common sources of variability. Ensure all steps of the protocol are followed precisely for all samples.

  • Transfection Efficiency (for reporter assays): In transiently transfected reporter assays, variability in transfection efficiency between wells is a major cause of inconsistent results.[5]

Q3: I am observing a high background signal in my negative control wells. How can I reduce it?

High background can mask the specific signal from this compound. Consider the following causes and solutions:

  • Contaminated Reagents: Phenol red in cell culture media has weak estrogenic activity and can contribute to high background. Use phenol red-free media for your experiments.[2] Ensure all buffers and media are fresh and free from microbial contamination.

  • Sub-optimal Assay Conditions: In reporter assays, using too much reporter plasmid during transfection can lead to high basal expression.[6] For plate-based assays, ensure adequate washing steps to remove all unbound reagents.

  • Plate Reader Settings: Incorrect gain settings on the luminometer or fluorometer can amplify background noise. Optimize the reader settings using control wells.

  • Choice of Assay Plates: For luminescence assays, use white, opaque-bottom plates to prevent crosstalk between wells.[6]

Q4: The signal in my this compound-treated wells is saturated or too high. What should I do?

A saturated signal is not quantitative and can obscure dose-dependent effects. To address this:

  • Reduce this compound Concentration: You may be using a concentration of this compound that is too high, leading to a maximal response. Perform a dose-response curve to determine the optimal concentration range.

  • Decrease Incubation Time: Shorten the incubation time of your cells with this compound.

  • Adjust Assay Detection Parameters: For enzymatic assays (like luciferase), you can dilute the cell lysate before adding the substrate or reduce the integration time on the plate reader.[3]

  • Check Reporter Plasmid Promoter Strength (for reporter assays): If using a reporter plasmid with a very strong promoter, it may be easily saturated. Consider using a reporter with a weaker promoter for a wider dynamic range.[6]

Data Presentation

The estrogenic potency of this compound (Dienestrol) is often compared to the endogenous estrogen, 17β-estradiol (E2). The following table summarizes the relative potency of Dienestrol and related compounds from various in vitro assays. Note that absolute EC50 values can vary significantly between laboratories and specific assay conditions.

CompoundAssay TypeCell LineRelative Potency (compared to 17β-estradiol)Reference
DienestrolEstrogen Receptor α Binding-~2 times higher affinity than E2[7]
Diethylstilbestrol (DES)Yeast Estrogen Screen (YES)Yeast1.1 times more potent than E2[6]
Diethylstilbestrol (DES)MCF-7 Cell ProliferationMCF-72.5 times more potent than E2[6]
17α-EstradiolEstrogen Receptor BindingRat Uterine Cytosol~100-fold lower potency than 17β-estradiol[8]

Experimental Protocols

Below are detailed methodologies for two common assays used to assess this compound's estrogenic activity.

Protocol 1: Estrogen Receptor Alpha (ERα) Luciferase Reporter Gene Assay

This protocol describes a method to quantify the activation of ERα by this compound in a cell-based reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • ERα expression plasmid

  • Estrogen Response Element (ERE)-driven luciferase reporter plasmid

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • DMSO (for stock solution)

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

  • Transfection:

    • Prepare a DNA master mix in Opti-MEM containing the ERα expression plasmid, ERE-luciferase reporter plasmid, and the Renilla control plasmid.

    • Prepare the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA master mix and the transfection reagent and incubate for 20 minutes at room temperature.

    • Add 20 µL of the transfection complex to each well.

  • This compound Treatment:

    • 24 hours post-transfection, remove the media and replace it with 100 µL of DMEM containing 5% charcoal-stripped FBS.

    • Prepare serial dilutions of this compound in the same media. The final DMSO concentration should not exceed 0.1%.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (17β-estradiol).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the media from the wells.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activity sequentially in each well using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: MCF-7 Cell Proliferation (E-Screen) Assay

This protocol outlines the steps to measure the proliferative effect of this compound on the estrogen-dependent MCF-7 human breast cancer cell line.[2][3]

Materials:

  • MCF-7 cells

  • RPMI-1640 medium with 10% FBS

  • Phenol red-free RPMI-1640 medium with 5% charcoal-stripped FBS

  • This compound

  • DMSO

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in RPMI-1640 with 10% FBS.

    • Two days before the experiment, switch the cells to phenol red-free RPMI-1640 with 5% charcoal-stripped FBS to deplete endogenous estrogens.

    • Trypsinize and seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of the estrogen-depleted medium. Allow cells to attach for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the estrogen-depleted medium. Ensure the final DMSO concentration is below 0.1%.

    • Remove the seeding medium and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control and a 17β-estradiol positive control.

  • Incubation: Incubate the plate for 6 days at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • On day 6, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Plot the absorbance against the log of the this compound concentration to determine the proliferative effect and calculate the EC50.

Mandatory Visualizations

This compound Signaling Pathway

Isodienestrol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (inactive, bound to HSPs) This compound->ER Passive Diffusion ER_active Activated ER Complex ER->ER_active Binding & Conformational Change HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Transfect cells with ER and Reporter Plasmids seed_cells->transfect treat Treat with this compound (and controls) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse read Read Luciferase Signal (Luminometer) lyse->read analyze Analyze Data (Normalize & Plot) read->analyze end End analyze->end Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions issue Inconsistent Results (High Variability) check_cells Check Cell Health: - Passage number - Confluency - Contamination issue->check_cells check_reagents Verify Reagents: - this compound stock - Media & Buffers - Assay Kit issue->check_reagents review_protocol Review Protocol Execution: - Pipetting consistency - Incubation times - Plate handling issue->review_protocol check_transfection Assess Transfection Efficiency (if applicable) issue->check_transfection sol_cells Use fresh, low-passage cells. Standardize seeding density. check_cells->sol_cells sol_reagents Prepare fresh this compound dilutions. Use new lots of reagents. check_reagents->sol_reagents sol_protocol Use calibrated pipettes. Ensure uniform timing for all plates. review_protocol->sol_protocol sol_transfection Optimize transfection protocol. Use a normalization control (e.g., Renilla). check_transfection->sol_transfection

References

Technical Support Center: Refinement of Isodienestrol Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of isodienestrol. The information is designed to be a practical resource for laboratory professionals aiming to enhance purity, yield, and overall process efficiency.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Solvent choice is not optimal: The solvent may be too good at dissolving this compound at room temperature, preventing efficient precipitation. - Too much solvent was used: An excessive amount of solvent will keep the this compound in solution even after cooling. - Cooling was too rapid: Fast cooling can lead to the formation of small, impure crystals and loss of material during filtration. - Premature crystallization during hot filtration: If insoluble impurities are present and a hot filtration step is performed, the solution might cool down, causing the desired product to crystallize on the filter paper.- Re-evaluate solvent system: Conduct small-scale solubility tests with various solvents and solvent mixtures to find one where this compound is highly soluble when hot and poorly soluble when cold. Ethanol, methanol, and acetone are common starting points for structurally similar compounds. - Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. - Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation. - Preheat filtration apparatus: Ensure the funnel and filter flask are pre-heated before hot filtration to prevent a sudden drop in temperature.
Oily Precipitate Instead of Crystals - Presence of impurities: Certain impurities can inhibit crystal lattice formation, resulting in an oil. - Supersaturation is too high: If the solution is highly concentrated, the molecules may not have enough time to orient themselves into a crystal lattice. - Inappropriate solvent: The chosen solvent may not be suitable for inducing crystallization of this compound.- Purify the crude material first: Consider a preliminary purification step, such as column chromatography, to remove significant impurities before recrystallization. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound. - Adjust the solvent system: Add a small amount of a "poor" solvent (one in which this compound is insoluble) to the solution to try and force crystallization.
Colored Impurities in Final Product - Presence of chromophoric byproducts: The synthesis of this compound may produce colored impurities. - Degradation of the product: this compound may degrade upon exposure to light, heat, or air, leading to colored products.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Protect from light and heat: Store the crude and purified this compound in a cool, dark place. Use amber-colored glassware for experiments when possible.
Poor Separation in HPLC - Inappropriate mobile or stationary phase: The chosen HPLC conditions may not be selective enough to separate this compound from its impurities. - Co-eluting impurities: An impurity may have a very similar retention time to this compound under the current conditions. - Column overloading: Injecting too concentrated a sample can lead to broad, overlapping peaks.- Optimize HPLC method: Experiment with different mobile phase compositions (e.g., varying the ratio of methanol and water in a reversed-phase system), different stationary phases (e.g., C18, C8), and the pH of the mobile phase. - Use a different chromatographic technique: If HPLC is not providing adequate separation, consider other techniques like gas chromatography (after derivatization) or supercritical fluid chromatography. - Dilute the sample: Inject a more dilute sample to improve peak shape and resolution.
Presence of Isomeric Impurities - Incomplete stereoselective synthesis: The synthesis may produce other stereoisomers of dienestrol. - Isomerization during purification: Certain conditions (e.g., heat, acid, or base) may cause this compound to convert to other isomers like Z,Z-Dienestrol.- Optimize chromatographic separation: Develop a high-resolution HPLC method specifically designed to separate stereoisomers. Chiral chromatography may be necessary. - Control purification conditions: Avoid harsh pH and high temperatures during purification steps to minimize isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For compounds structurally similar to this compound, such as dienestrol, solvents like ethanol, methanol, acetone, and mixtures with water are commonly used.[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample, as the presence of different impurities can affect solubility.

Q2: How can I remove colored impurities from my this compound sample?

Colored impurities can often be removed by treating the hot, dissolved sample with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. However, use it judiciously as it can also adsorb some of your desired product, leading to a lower yield.

Q3: My recrystallization resulted in an oil instead of crystals. What should I do?

"Oiling out" can occur if the solution is too concentrated or if impurities are inhibiting crystal formation. Try the following:

  • Re-heat the solution and add a small amount of additional hot solvent to decrease the concentration.

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound to initiate crystallization.

  • If these methods fail, consider purifying your crude material by another technique like column chromatography before attempting recrystallization again.

Q4: What are the typical HPLC conditions for analyzing the purity of this compound?

For dienestrol, a related compound, a common HPLC method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water, with UV detection at approximately 254 nm.[2] These conditions are a good starting point for developing a method for this compound. The exact mobile phase ratio and gradient may need to be optimized to achieve the best separation of this compound from its specific impurities.

Q5: What are the potential degradation products of this compound I should be aware of?

Forced degradation studies on similar pharmaceutical compounds often reveal susceptibility to hydrolysis (acidic and basic conditions), oxidation, and photolysis.[3] Potential degradation products of this compound could include isomers (e.g., Z,Z-Dienestrol), oxidation products at the phenolic hydroxyl groups, or products of photolytic cleavage. It is crucial to perform forced degradation studies on your specific material to identify potential degradants and develop a stability-indicating analytical method.[3]

Q6: How can I quantify the purity of my this compound sample?

Quantitative analysis of this compound purity can be performed using a validated HPLC method with a reference standard. The purity is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Other techniques like quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) can also be used for absolute purity determination.[4][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general steps for purifying this compound using a single solvent.

  • Solvent Selection: In a small test tube, add approximately 20 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube in a water bath. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction. The crystals can then be transferred to a watch glass for further air drying or dried in a vacuum oven at a low temperature.

Protocol 2: HPLC Purity Analysis of this compound

This protocol provides a starting point for developing an HPLC method for purity assessment.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 10 mg of the purified this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the prepared this compound sample.

    • Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Integrate the peaks and calculate the area percentage of the this compound peak to determine the purity.

Visualizations

This compound Purification Workflow

G cluster_recrystallization Recrystallization cluster_analysis Purity Analysis Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration & Washing Cool->VacuumFilter Dry Drying VacuumFilter->Dry Pure Purified this compound Dry->Pure Final Product HPLC HPLC Analysis Pure->HPLC Data Purity Data HPLC->Data G Start Low Yield Solvent Is solvent appropriate? Start->Solvent Amount Was minimal solvent used? Solvent->Amount Yes OptimizeSolvent Optimize Solvent System Solvent->OptimizeSolvent No Cooling Was cooling slow? Amount->Cooling Yes ReduceSolvent Use Less Solvent Amount->ReduceSolvent No Filtration Any loss during filtration? Cooling->Filtration Yes SlowCooling Ensure Slow Cooling Cooling->SlowCooling No CheckFilter Pre-heat funnel/ check for leaks Filtration->CheckFilter Yes G cluster_cell Target Cell This compound This compound ER_alpha ERα This compound->ER_alpha ER_beta ERβ This compound->ER_beta Dimerization Dimerization ER_alpha->Dimerization ER_beta->Dimerization Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Response Cellular Response Transcription->Response

References

Technical Support Center: Mitigating Off-Target Effects of Isodienestrol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodienestrol in cellular models. The information provided aims to help identify and mitigate potential off-target effects to ensure the validity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and potential off-targets of this compound?

A1: this compound is a synthetic non-steroidal estrogen. Its primary on-targets are the nuclear estrogen receptors, ERα and ERβ, through which it exerts its genomic effects by modulating gene transcription.

Potential off-targets include:

  • G Protein-Coupled Estrogen Receptor (GPER/GPR30): Activation of GPER can trigger rapid, non-genomic signaling cascades. Diethylstilbestrol (DES), a close structural analog of this compound, is a known agonist of GPER, albeit with a lower affinity than for nuclear estrogen receptors[1].

  • Other cellular proteins and pathways: At higher concentrations, this compound may interact with other cellular components, leading to cytotoxicity. This can be mediated by the metabolic conversion of this compound to reactive quinone-like intermediates, which can form DNA adducts and induce oxidative stress[2][3].

Q2: My experimental results are inconsistent or unexpected. Could off-target effects of this compound be the cause?

A2: Yes, inconsistent or unexpected results can be a sign of off-target effects. Consider the following:

  • Non-classical estrogenic responses: Are you observing rapid cellular responses (within minutes) that are not consistent with genomic signaling (which typically takes hours)? This could indicate the involvement of membrane-associated receptors like GPER.

  • Cell viability issues: Are you observing decreased cell viability at concentrations where you expect to see specific estrogenic effects? This might point towards cytotoxic off-target effects.

  • Discrepancies between different cell lines: Do you see varying responses in different cell lines? This could be due to differential expression of on- and off-target receptors (e.g., varying levels of ERα, ERβ, and GPER).

Q3: How can I differentiate between on-target (ER-mediated) and off-target effects of this compound?

A3: To distinguish between on-target and off-target effects, you can use a combination of the following approaches:

  • Use of specific inhibitors:

    • To block nuclear ER signaling, use a pure ER antagonist such as Fulvestrant (ICI 182,780).

    • To block GPER signaling, use a specific GPER antagonist like G15 or G36.

  • Gene knockdown/knockout: Use siRNA or CRISPR/Cas9 to deplete the expression of ERα, ERβ, or GPER in your cellular model.

  • Time-course experiments: Differentiate between rapid non-genomic effects (seconds to minutes) and slower genomic effects (hours).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Unexpected cell death or cytotoxicity at low this compound concentrations. Off-target toxicity due to mitochondrial dysfunction or oxidative stress.1. Perform a dose-response curve to determine the IC50 value of this compound in your cell line. 2. Assess mitochondrial health using assays for mitochondrial membrane potential or oxygen consumption rate (see Protocol 3). 3. Measure the production of reactive oxygen species (ROS).
Rapid signaling events (e.g., calcium flux, ERK phosphorylation) are observed. Activation of a membrane-associated receptor, likely GPER.1. Confirm GPER expression in your cell line via Western blot or qPCR. 2. Use a specific GPER antagonist (e.g., G15) to see if the rapid signaling is blocked. 3. Perform subcellular fractionation to assess the localization of signaling proteins (see Protocol 2).
This compound has an effect in an ER-negative cell line. The effect is likely mediated by an off-target receptor like GPER, or is due to non-specific cytotoxicity.1. Confirm the absence of ERα and ERβ expression. 2. Investigate the involvement of GPER as described above. 3. Assess for general cytotoxicity as described in the first problem.
Conflicting results with other estrogenic compounds. Differences in binding affinities for on- and off-target receptors.1. Compare the known binding affinities of the compounds for ERα, ERβ, and GPER (see Table 1). 2. Perform competitive binding assays to determine the relative affinities in your experimental system (see Protocol 1).

Quantitative Data Summary

The following tables summarize key quantitative data for Diethylstilbestrol (DES), a close structural and functional analog of this compound. This data can be used as a reference for designing and interpreting experiments with this compound.

Table 1: Binding Affinities of Diethylstilbestrol (DES) for Estrogen Receptors

ReceptorBinding Affinity (Relative to Estradiol)EC50/AffinityReference(s)
Estrogen Receptor α (ERα)~468%EC50: 0.18 nM[1]
Estrogen Receptor β (ERβ)~295%EC50: 0.06 nM[1]
G Protein-Coupled Estrogen Receptor (GPER)Lower affinity~1,000 nM[1]

Table 2: Cytotoxicity of Diethylstilbestrol (DES) in Various Cell Lines

Cell LineAssayIC50 / LC50 / Effective ConcentrationReference(s)
MCF-7 (human breast cancer)Cell ViabilityCytotoxicity observed at > 5 x 10⁻⁶ M[4][5]
MCF-7 (human breast cancer)Crystal VioletLC50: 19.7 ± 0.95 µM (Piperidinyl-DES)[2]
Normal Rat Liver CellsCrystal VioletLC50: 35.1 µM (Piperidinyl-DES)[2]
CHO-K1 (Chinese hamster ovary)Cell ViabilityIC50: 10.4 µM (72h exposure)[6]
HepG2 (human liver cancer)Cell ViabilityEC50 (72h): 3.7-5.2 µg/mL[6]

Experimental Protocols

Protocol 1: Competitive Binding Assay for GPER

This protocol allows for the determination of the binding affinity of this compound for the G protein-coupled estrogen receptor (GPER).

Materials:

  • Cell membranes prepared from cells expressing GPER.

  • Radiolabeled ligand for GPER (e.g., [³H]-Estradiol).

  • Unlabeled this compound.

  • Binding buffer (e.g., 25 mM HEPES, 10 mM NaCl, 1 mM EDTA, pH 7.4).

  • Wash buffer (Binding buffer with 2.5% Tween 80).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound in binding buffer.

  • In a set of tubes, add a constant concentration of radiolabeled ligand (e.g., 1.5 nM [³H]-Estradiol).

  • Add the different concentrations of unlabeled this compound to the tubes.

  • Include a tube with only the radiolabeled ligand for total binding and a tube with the radiolabeled ligand and a 100-fold excess of an unlabeled competitor to determine non-specific binding[7].

  • Add the GPER-containing membrane preparation to each tube.

  • Incubate for 30 minutes at 4°C[7].

  • Stop the reaction by rapid filtration through the glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 5 mL of cold wash buffer[7].

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

Protocol 2: Subcellular Fractionation for Western Blot Analysis

This protocol describes the separation of nuclear, membrane, and cytoplasmic fractions to analyze the localization of proteins involved in signaling pathways.

Materials:

  • Cultured cells treated with this compound.

  • Fractionation buffer (e.g., hypotonic lysis buffer).

  • TBS with 0.1% SDS.

  • Syringes and needles (25-gauge and 27-gauge).

  • Centrifuge and ultracentrifuge.

  • Protease inhibitors.

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cell pellet in fractionation buffer with protease inhibitors.

  • Lyse the cells by passing the suspension through a 27-gauge needle 10 times on ice.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 720 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

  • Nuclear Fraction: Wash the nuclear pellet with fractionation buffer, pass through a 25-gauge needle, and centrifuge again. Resuspend the final pellet in TBS with 0.1% SDS and sonicate briefly.

  • Cytoplasmic and Membrane Fractions: Centrifuge the supernatant from step 5 at 10,000 x g for 5 minutes at 4°C to pellet mitochondria. The supernatant is the cytoplasmic fraction.

  • Membrane Fraction: Centrifuge the cytoplasmic fraction in an ultracentrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the membrane fraction.

  • Analyze the protein content of each fraction by Western blot using specific markers for each compartment (e.g., Histone H3 for nucleus, Na+/K+ ATPase for membrane, GAPDH for cytoplasm).

Protocol 3: Assessment of Mitochondrial Toxicity

This protocol outlines a method to assess the effect of this compound on mitochondrial function by measuring oxygen consumption rate (OCR).

Materials:

  • Cultured cells.

  • Seahorse XF Analyzer (or similar instrument).

  • Assay medium.

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • This compound.

Procedure:

  • Seed cells in a Seahorse XF plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Replace the culture medium with pre-warmed assay medium.

  • Place the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

  • Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Run the mitochondrial stress test assay, sequentially injecting the different inhibitors and measuring the OCR at each stage.

  • Analyze the data to determine the basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in these parameters can indicate mitochondrial toxicity[8].

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathways cluster_genomic Genomic Signaling (On-Target) cluster_nongenomic Non-Genomic Signaling (Off-Target) Isodienestrol1 This compound ER ERα / ERβ (Nuclear Receptors) Isodienestrol1->ER ERE Estrogen Response Element (DNA) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cellular_Response_Genomic Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response_Genomic Isodienestrol2 This compound GPER GPER (Membrane Receptor) Isodienestrol2->GPER AC Adenylyl Cyclase GPER->AC ERK ERK GPER->ERK PI3K PI3K/Akt GPER->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_Nongenomic Rapid Cellular Response (e.g., Ca2+ flux) PKA->Cellular_Response_Nongenomic ERK->Cellular_Response_Nongenomic PI3K->Cellular_Response_Nongenomic

Caption: On- and potential off-target signaling pathways of this compound.

Experimental_Workflow start Observe Unexpected Cellular Phenotype is_rapid Is the response rapid? (< 30 min) start->is_rapid check_gper Hypothesize GPER -mediated signaling is_rapid->check_gper Yes check_cytotoxicity Hypothesize Cytotoxicity is_rapid->check_cytotoxicity No on_target Likely On-Target ER-mediated effect is_rapid->on_target If response is slow and blocked by ER antagonists gper_expr Check GPER expression check_gper->gper_expr dose_response Perform dose-response viability assay check_cytotoxicity->dose_response gper_antagonist Use GPER antagonist gper_expr->gper_antagonist confirm_off_target Confirm Off-Target Mechanism gper_antagonist->confirm_off_target mito_tox Assess mitochondrial toxicity dose_response->mito_tox dna_damage Assess DNA damage mito_tox->dna_damage dna_damage->confirm_off_target

Caption: Troubleshooting workflow for investigating potential off-target effects.

References

Validation & Comparative

Comparative Bioactivity Analysis: Isodienestrol vs. Dienestrol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Life Sciences

This guide provides a detailed, objective comparison of the bioactivity of Dienestrol and its isomers, referred to collectively as Isodienestrol. The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Introduction to Dienestrol and this compound

Dienestrol is a synthetic, non-steroidal estrogen that acts as an agonist for the estrogen receptor (ER).[1][2][3][4][5] It is also known to be an active metabolite of diethylstilbestrol (DES).[1] The term "this compound" is not standard nomenclature; however, it is understood to refer to the isomers of Dienestrol, such as α-dienestrol and β-dienestrol, which are also metabolites or analogs of DES.[6] This guide will compare the bioactivity of Dienestrol with these isomers to provide a comprehensive overview for research purposes. Both compounds exert their effects primarily through interaction with estrogen receptors, which are key regulators of a multitude of physiological processes.

Quantitative Comparison of Bioactivity

The bioactivity of these compounds can be quantitatively assessed through their binding affinity to estrogen receptors (ERα and ERβ) and their potency in activating these receptors. The following table summarizes the available experimental data.

CompoundParameterValueReceptorAssay Type
Dienestrol Ki0.05 nMERαReceptor Binding Assay
Ki0.03 nMERβReceptor Binding Assay
EC503.23 nMERαReporter Gene Assay
α-Dienestrol Relative EstrogenicityHigher than β-dienestrol-Mouse Uterine Weight Bioassay
Receptor Affinity (Ka)~0.5-19.1 x 10¹⁰ M⁻¹Mouse Uterine Cytosol ERCompetitive Equilibrium Binding
β-Dienestrol Relative EstrogenicityLower than α-dienestrol-Mouse Uterine Weight Bioassay

Data sourced from references[1][6]. Note: Direct comparative Ki or EC50 values for α- and β-dienestrol were not available in the reviewed literature. The mouse uterine weight bioassay indicates that α-dienestrol has greater in vivo estrogenic activity than β-dienestrol.[6]

Signaling Pathways and Experimental Methodologies

Estrogen Receptor Signaling Pathway

The biological effects of Dienestrol and its isomers are mediated through the estrogen receptor signaling pathway. The classical, or genomic, pathway involves the diffusion of the estrogenic compound into the target cell, where it binds to the estrogen receptor.[2][7] This ligand-receptor complex then translocates to the nucleus, binds to specific DNA sequences known as Estrogen Response Elements (EREs), and modulates the transcription of target genes.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Ligand_ER_Complex Ligand-ER Complex ER->Ligand_ER_Complex ERE Estrogen Response Element (ERE) Ligand_ER_Complex->ERE Translocation & Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Modulation Ligand Dienestrol/ This compound Ligand->ER Binding

Caption: Classical estrogen receptor signaling pathway.

Experimental Protocols

The determination of estrogenic activity and bioactivity of compounds like Dienestrol and this compound relies on a variety of in vitro assays.[8] These include receptor binding assays, cell-proliferation assays, and reporter gene assays.[8][9][10] Below are detailed methodologies for two common types of assays.

Competitive Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ¹⁷β-estradiol) for binding to the estrogen receptor.[10]

Methodology:

  • Receptor Preparation: Estrogen receptors are obtained from cytosolic or nuclear extracts of mammalian tissues or from recombinant sources.[10]

  • Incubation: A constant concentration of radiolabeled 17β-estradiol is incubated with the receptor preparation in the presence of varying concentrations of the test compound (Dienestrol or this compound).

  • Separation: After reaching equilibrium, bound and unbound radiolabeled estradiol are separated. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is then used to calculate the binding affinity (Ki).

Receptor_Binding_Assay_Workflow cluster_workflow Competitive Receptor Binding Assay A Prepare Receptor Solution (e.g., ERα or ERβ) B Add Radiolabeled Estradiol (Constant Concentration) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Unbound Ligand D->E F Quantify Radioactivity of Bound Fraction E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a competitive receptor binding assay.

Estrogen Receptor Reporter Gene Assay

This type of assay measures the transcriptional activity of the estrogen receptor in response to a test compound.[10]

Methodology:

  • Cell Culture: A suitable cell line that expresses the estrogen receptor (e.g., T47D human breast cancer cells) is used. These cells are stably transfected with a reporter gene (e.g., luciferase) that is under the control of an estrogen-responsive promoter containing EREs.[10][11]

  • Treatment: The cells are exposed to varying concentrations of the test compound (Dienestrol or this compound).

  • Incubation: The cells are incubated for a sufficient period to allow for receptor binding, translocation, and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the cellular components, including the reporter protein (luciferase).

  • Signal Measurement: The substrate for the reporter protein (e.g., luciferin for luciferase) is added, and the resulting signal (e.g., light output) is measured using a luminometer.[10]

  • Data Analysis: The concentration of the test compound that produces 50% of the maximum response (EC50) is calculated from the dose-response curve.[12][13]

Reporter_Gene_Assay_Workflow cluster_workflow ER Reporter Gene Assay A Culture ER-expressing cells with an ERE-driven reporter gene B Treat cells with varying concentrations of test compound A->B C Incubate to allow for gene expression B->C D Lyse cells to release reporter protein C->D E Add substrate and measure reporter signal (e.g., luminescence) D->E F Generate dose-response curve and calculate EC50 E->F

Caption: Workflow for an estrogen receptor reporter gene assay.

References

Isodienestrol: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of Isodienestrol's biological activity reveals a notable absence of estrogenic effects, a stark contrast to its structural isomer, Dienestrol, and other synthetic non-steroidal estrogens. This guide provides a comparative analysis of this compound with related compounds, presenting experimental data and methodologies to clarify its pharmacological profile for researchers, scientists, and drug development professionals.

This compound, a stereoisomer of Dienestrol, is reported to lack estrogenic activity[1]. This finding is significant, particularly when contrasted with the potent estrogenic effects of its isomer and other synthetic estrogens like Diethylstilbestrol (DES) and Hexestrol. Understanding the structural nuances that lead to this biological divergence is crucial for the development of selective hormone therapies.

Comparative Analysis of Estrogenic Activity

The estrogenic activity of a compound is determined by its ability to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of cellular events, leading to changes in gene expression. While this compound fails to elicit this response, its counterparts have well-documented estrogenic profiles.

CompoundEstrogenic ActivityReceptor Binding AffinityKey Characteristics
This compound None reported[1]Not applicableStereoisomer of Dienestrol.
Dienestrol Potent estrogen receptor agonist[2][3][4][5]Binds to estrogen receptors to initiate gene transcription[2].A synthetic, non-steroidal estrogen used in hormone replacement therapy[3].
Diethylstilbestrol (DES) Highly potent full agonist of both ERα and ERβ[6].Approximately 468% and 295% of the affinity of estradiol at ERα and ERβ, respectively[6].A synthetic non-steroidal estrogen, its use is now rare due to adverse effects[6][7].
Hexestrol Potent estrogenic activity[8].Binds to ERα and ERβ with EC50 of 0.07 nM and 0.175 nM, respectively[8]. Ki of 0.06 nM for both ERα and ERβ[9].A synthetic nonsteroidal estrogen, its clinical use has diminished due to safety concerns[8].

Experimental Protocols

The determination of estrogenic activity involves a variety of in vitro and in vivo assays. These experimental protocols are fundamental in distinguishing active from inactive compounds.

In Vitro Estrogen Receptor Binding Assays

These assays quantify the affinity of a compound for estrogen receptors.

  • Objective: To determine the binding affinity of a test compound to ERα and ERβ.

  • Methodology:

    • Preparation of ERα and ERβ: Recombinant human ERα and ERβ are used.

    • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the estrogen receptor in the presence of varying concentrations of the test compound.

    • Separation: The receptor-bound and unbound radioligand are separated.

    • Quantification: The amount of bound radioligand is measured using scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined.

  • Outcome: Lower Ki values indicate higher binding affinity.

Uterotrophic Bioassay in Rodents

This in vivo assay assesses the estrogenic effect of a compound on the uterine weight of immature or ovariectomized female rodents.

  • Objective: To determine the in vivo estrogenic activity of a test compound.

  • Methodology:

    • Animal Model: Immature or ovariectomized female rats or mice are used.

    • Administration: The test compound is administered daily for a set period (e.g., 3-7 days) via oral gavage or subcutaneous injection. A positive control (e.g., estradiol) and a vehicle control are included.

    • Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.

    • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

  • Outcome: A dose-dependent increase in uterine weight demonstrates estrogenic potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the classical estrogen signaling pathway and a typical experimental workflow for assessing estrogenic activity.

EstrogenSignaling cluster_cell Target Cell E2 Estrogen (e.g., Estradiol, Dienestrol) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociates from ERE Estrogen Response Element (DNA) ER->ERE Binds to mRNA mRNA ERE->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical estrogen signaling pathway.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Estrogen Receptor Binding Assay reporter_gene Reporter Gene Assay data_analysis Data Analysis and Comparison receptor_binding->data_analysis reporter_gene->data_analysis uterotrophic Uterotrophic Bioassay uterotrophic->data_analysis compound Test Compound (this compound and Comparators) compound->receptor_binding compound->reporter_gene compound->uterotrophic conclusion Conclusion on Estrogenic Activity data_analysis->conclusion

Caption: Experimental workflow for assessing estrogenic activity.

References

Isodienestrol's Receptor Selectivity: A Comparative Analysis of Cross-Reactivity with Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isodienestrol, a synthetic non-steroidal estrogen, is recognized for its potent activity as an estrogen receptor (ER) agonist. Understanding its binding profile and potential cross-reactivity with other steroid hormone receptors is crucial for assessing its specificity and predicting off-target effects. This guide provides a comparative analysis of this compound's interaction with estrogen, androgen, progesterone, and glucocorticoid receptors, supported by available experimental data.

Data Presentation: Receptor Binding Affinities

Quantitative data on the binding affinity of this compound (also known as Dienestrol) for the estrogen receptor is available, confirming its high affinity. However, direct quantitative studies on its cross-reactivity with androgen (AR), progesterone (PR), and glucocorticoid (GR) receptors are limited in the current scientific literature. The following table summarizes the known binding affinity for the estrogen receptor and provides a comparative context with the principal endogenous ligands for each major steroid hormone receptor class.

CompoundReceptorBinding Affinity (IC50/Kd)Relative Binding Affinity (RBA)
This compound (Dienestrol) Estrogen Receptor (ER)2.40 x 10⁻⁹ M (IC50)[1]High (reportedly 2x > Estradiol for ERα)[2]
EstradiolEstrogen Receptor (ER)~0.1-1 nM (Kd)100% (by definition)
Dihydrotestosterone (DHT)Androgen Receptor (AR)~1-2 nM (Kd)100% (for AR)
ProgesteroneProgesterone Receptor (PR)~1-5 nM (Kd)100% (for PR)
DexamethasoneGlucocorticoid Receptor (GR)~5-10 nM (Kd)High (for GR)

Note: The absence of specific IC50 or Ki values for this compound against AR, PR, and GR in the table highlights a significant data gap. Qualitative assessments suggest that the cross-reactivity of non-steroidal estrogens like Dienestrol with other steroid receptors is generally low. For instance, while some interaction of the structurally similar compound Diethylstilbestrol (DES) with the progesterone receptor has been noted, its primary activity remains overwhelmingly estrogenic.

Experimental Protocols

The data presented and the assessment of receptor cross-reactivity are typically derived from the following key experimental methodologies.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.

  • Preparation of Receptor Source: A source of the target receptor is prepared, typically from tissue homogenates (e.g., rat uteri for ER) or cell lines engineered to express the receptor of interest.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol for ER) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is then quantified using scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and is reported as the IC50 value. This value is then used to calculate the relative binding affinity (RBA) compared to the natural ligand.

Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to and activating a receptor.

  • Cell Line and Transfection: A suitable cell line is chosen that either endogenously expresses the target receptor or is transiently transfected with an expression vector for the receptor. The cells are also co-transfected with a reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis and Reporter Activity Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined. This provides a measure of the compound's potency as an agonist or antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for nuclear hormone receptors and the typical workflow for assessing compound cross-reactivity.

Signaling_Pathway Generalized Nuclear Hormone Receptor Signaling Pathway Ligand Steroid Hormone (e.g., this compound) Receptor_Cytoplasm Hormone Receptor (in cytoplasm with HSPs) Ligand->Receptor_Cytoplasm Binding Ligand_Receptor Ligand-Receptor Complex Receptor_Cytoplasm->Ligand_Receptor Conformational Change Dimerization Dimerization Ligand_Receptor->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation HRE Hormone Response Element (on DNA) Nuclear_Translocation->HRE Binding to DNA Transcription Gene Transcription HRE->Transcription Initiation/Regulation mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Cellular_Response Cellular Response Translation->Cellular_Response

Caption: Generalized signaling pathway of nuclear hormone receptors.

Experimental_Workflow Cross-Reactivity Assessment Workflow cluster_0 Primary Screening: Binding Assays cluster_1 Functional Analysis: Reporter Gene Assays ER_Assay ER Binding Assay Data_Analysis Data Analysis (IC50/EC50 Determination) ER_Assay->Data_Analysis AR_Assay AR Binding Assay AR_Assay->Data_Analysis PR_Assay PR Binding Assay PR_Assay->Data_Analysis GR_Assay GR Binding Assay GR_Assay->Data_Analysis ER_Reporter ER Reporter Assay ER_Reporter->Data_Analysis AR_Reporter AR Reporter Assay AR_Reporter->Data_Analysis PR_Reporter PR Reporter Assay PR_Reporter->Data_Analysis GR_Reporter GR Reporter Assay GR_Reporter->Data_Analysis Test_Compound This compound Test_Compound->ER_Assay Test_Compound->AR_Assay Test_Compound->PR_Assay Test_Compound->GR_Assay Data_Analysis->ER_Reporter Confirmation of Activity Data_Analysis->AR_Reporter Confirmation of Activity Data_Analysis->PR_Reporter Confirmation of Activity Data_Analysis->GR_Reporter Confirmation of Activity Conclusion Conclusion on Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing hormone receptor cross-reactivity.

Conclusion

The available evidence strongly indicates that this compound is a potent and selective agonist for the estrogen receptor, with a binding affinity comparable to or greater than the endogenous ligand, estradiol.[1][2] While direct quantitative data on its cross-reactivity with androgen, progesterone, and glucocorticoid receptors are lacking, the established selectivity of similar non-steroidal estrogens suggests that significant binding to these other receptors is unlikely. However, the absence of empirical data represents a knowledge gap. For comprehensive characterization, further studies employing competitive binding and functional assays across a panel of steroid hormone receptors are warranted to definitively establish the cross-reactivity profile of this compound.

References

The Enigma of Isodienestrol: A Comparative Analysis of a Synthetic Estrogen's Elusive Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented biological effects of Isodienestrol compared to its well-characterized isomer, Dienestrol. While Dienestrol is a potent synthetic estrogen with clearly reproducible effects in independent studies, this compound's estrogenic activity remains largely unsubstantiated, with some sources indicating a complete lack of such effects. This guide provides a comparative analysis of the available data, highlighting the established estrogenic profile of Dienestrol and the conspicuous absence of corresponding evidence for this compound.

This compound: An Isomer of Interest with Undocumented Activity

This compound is a synthetic, non-steroidal compound structurally related to Dienestrol. Despite this close chemical relationship, a thorough search of scientific databases reveals a dearth of independent studies investigating its biological effects. Notably, one toxicological database explicitly states that this compound possesses no estrogenic activity. This lack of data precludes a direct comparison of its effects across different studies and stands in stark contrast to the wealth of information available for its isomer.

Dienestrol: A Well-Established Estrogen Receptor Agonist

Dienestrol is a recognized synthetic estrogen that functions as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Its estrogenic properties have been documented in various in vitro and in vivo studies, establishing it as a compound with reproducible biological effects.

In Vitro Activity: Estrogen Receptor Binding Affinity

The initial step in estrogenic activity is the binding of a ligand to the estrogen receptor. The affinity of this binding is a key determinant of a compound's potency. Dienestrol has demonstrated a high binding affinity for both ERα and ERβ. Multiple sources indicate that its affinity for ERα is significantly higher than that of the endogenous estrogen, 17β-estradiol. One study reports Dienestrol's binding affinity to be approximately 223% for ERα and 404% for ERβ relative to estradiol[2]. Another source corroborates this, stating that Dienestrol has a high binding affinity for ERα, about twice that of estradiol[3]. A more comprehensive review provides a range for the relative binding affinity of 20.4–223% for ERα and 56–404% for ERβ, further solidifying its potent interaction with these receptors[4].

CompoundEstrogen Receptor SubtypeRelative Binding Affinity (%) (vs. 17β-estradiol)Reference
Dienestrol ERα223[2]
ERβ404[2]
ERα~200[3]
ERα20.4 - 223[4]
ERβ56 - 404[4]
This compound ERα / ERβNo data available
In Vivo Activity: Uterotrophic Bioassay

For this compound, there are no publicly available results from uterotrophic bioassays, which is consistent with the general lack of evidence for its in vivo estrogenic effects.

Experimental Protocols

To ensure transparency and facilitate future comparative studies, the detailed methodologies for the key assays discussed are outlined below.

Competitive Estrogen Receptor Binding Assay

This in vitro assay is designed to determine the relative binding affinity of a test chemical for the estrogen receptor compared to a reference estrogen, typically radiolabeled 17β-estradiol.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep1 Prepare uterine cytosol from ovariectomized rats (source of ER) prep2 Prepare radiolabeled 17β-estradiol ([3H]-E2) prep3 Prepare serial dilutions of test compound (e.g., Dienestrol) and unlabeled 17β-estradiol (for standard curve) incubation Incubate ER preparation with a fixed concentration of [3H]-E2 and varying concentrations of the test compound or unlabeled E2 prep3->incubation separation Separate receptor-bound from free [3H]-E2 (e.g., using hydroxylapatite) incubation->separation quantification Quantify radioactivity in the bound fraction using liquid scintillation counting separation->quantification analysis Plot the percentage of [3H]-E2 binding against the log concentration of the competitor to determine the IC50 (concentration that inhibits 50% of binding) quantification->analysis

Workflow for Competitive Estrogen Receptor Binding Assay.
Uterotrophic Bioassay in Rodents

This in vivo assay evaluates the estrogenic activity of a substance by measuring the increase in uterine weight.

Workflow:

G cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_necropsy Necropsy and Measurement cluster_analysis Data Analysis animal_prep Use immature female rodents or ovariectomized adult female rodents dosing Administer the test substance (e.g., this compound or Dienestrol) daily for three consecutive days via oral gavage or subcutaneous injection animal_prep->dosing control Include vehicle control and positive control (e.g., 17β-estradiol) groups necropsy Euthanize animals approximately 24 hours after the final dose dosing->necropsy measurement Dissect the uterus and record both wet and blotted uterine weights necropsy->measurement analysis Compare the mean uterine weights of the treated groups to the vehicle control group measurement->analysis conclusion A statistically significant increase in uterine weight indicates estrogenic activity analysis->conclusion

Workflow for the Rodent Uterotrophic Bioassay.

Signaling Pathway of Estrogen Action

The biological effects of estrogens like Dienestrol are primarily mediated through their interaction with intracellular estrogen receptors, which act as ligand-activated transcription factors. The binding of an estrogenic compound to the ER initiates a cascade of events leading to changes in gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (e.g., Dienestrol) ER Estrogen Receptor (ER) E->ER Binding & Dimerization ERE Estrogen Response Element (on DNA) ER->ERE Translocation to Nucleus & DNA Binding Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Simplified Signaling Pathway of Estrogen Receptor Action.

Conclusion

The reproducibility of a compound's effects in independent studies is a cornerstone of scientific validation. In the case of this compound, the scientific literature currently lacks the necessary data to establish a reproducible profile of estrogenic activity. Conversely, its isomer, Dienestrol, is a well-documented and potent synthetic estrogen with high affinity for estrogen receptors. This comparative guide underscores the importance of empirical data in characterizing the biological activity of chemical compounds. For researchers, scientists, and drug development professionals, the case of this compound serves as a reminder that structural similarity does not always equate to functional equivalence and that rigorous, independent experimental validation is paramount. Future studies are required to definitively characterize the biological activity, or lack thereof, of this compound.

References

Isodienestrol: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical and Experimental Examination of Isodienestrol and its Alternatives for Researchers and Drug Development Professionals

This compound, a synthetic non-steroidal compound, has been a subject of interest in endocrine research. This guide provides a comprehensive comparison of this compound with other synthetic estrogens, focusing on their performance in key experimental assays that determine estrogenic activity. The data presented herein is intended to offer an objective resource for researchers, scientists, and professionals involved in drug development and endocrine toxicology.

Comparative Analysis of Estrogenic Activity

The estrogenic potential of a compound is primarily assessed through its ability to bind to estrogen receptors (ERs) and to elicit a biological response, such as uterine tissue growth in animal models. The following table summarizes the available quantitative data on the estrogenic activity of this compound and its common alternatives.

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100)Uterotrophic Potency (in vivo)Notes
This compound Not reportedReported to have no estrogenic activity Isomer of Dienestrol.
Dienestrol High (reportedly 2x that of Estradiol)Potent estrogenic activityA synthetic, non-steroidal estrogen.
Hexestrol HighPotent estrogenic activityA synthetic non-steroidal estrogen.
Ethinylestradiol Greater than EstradiolHighA potent synthetic steroidal estrogen commonly used in oral contraceptives.
Diethylstilbestrol (DES) Greater than EstradiolVery highA potent synthetic non-steroidal estrogen, now rarely used due to toxicity.

Note: Relative Binding Affinity (RBA) is a measure of a compound's ability to bind to the estrogen receptor in comparison to the natural ligand, estradiol. Uterotrophic potency refers to the ability of a substance to stimulate the growth of the uterus in immature or ovariectomized female animals, a classic indicator of estrogenic activity.

Experimental Protocols

The data presented in this guide is derived from standard and validated experimental protocols designed to assess estrogenic activity. Below are detailed methodologies for two key experiments.

Estrogen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for the estrogen receptor alpha (ERα).

Materials:

  • Rat uterine cytosol (source of ERα)

  • [³H]-Estradiol (radiolabeled ligand)

  • Test compounds (this compound and alternatives)

  • Assay buffer

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Uteri from immature female rats are homogenized in a buffer and centrifuged to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.

  • Competitive Binding: A constant concentration of [³H]-Estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium. A hydroxylapatite slurry is then added to bind the receptor-ligand complexes. The slurry is washed to remove the unbound ligand.

  • Quantification: The amount of radioactivity in the hydroxylapatite pellet, representing the bound [³H]-Estradiol, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of a reference estrogen, typically estradiol.

Immature Mouse Uterotrophic Bioassay

This in vivo assay assesses the ability of a compound to stimulate the growth of uterine tissue in immature female mice.

Objective: To determine the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on uterine weight.

Materials:

  • Immature female mice (e.g., 18-20 days old)

  • Test compounds

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., Ethinylestradiol)

Procedure:

  • Animal Dosing: Immature female mice are administered the test compound or vehicle daily for three consecutive days via oral gavage or subcutaneous injection. A positive control group receives a known estrogen.

  • Observation: The animals are monitored daily for any signs of toxicity.

  • Necropsy: On the fourth day, approximately 24 hours after the final dose, the animals are euthanized.

  • Uterine Weight Measurement: The uteri are carefully dissected, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a "blotted weight."

  • Data Analysis: The mean uterine weights of the test groups are statistically compared to the mean uterine weight of the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the estrogen receptor signaling pathway and a typical workflow for assessing estrogenic activity.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER-HSP Complex Inactive ER-HSP Complex Estrogen->ER-HSP Complex Binds to ER ER Estrogen Receptor (ER) HSP Heat Shock Proteins (HSP) HSP->ER-HSP Complex Activated ER Activated ER Dimer ER-HSP Complex->Activated ER HSP Dissociates, ER Dimerizes ERE Estrogen Response Element (ERE) on DNA Activated ER->ERE Translocates to Nucleus and Binds to ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response Leads to

Caption: Estrogen Receptor Signaling Pathway.

EstrogenicityAssessmentWorkflow Start Start: Test Compound InVitro In Vitro Screening (e.g., ER Binding Assay) Start->InVitro Decision Proceed to In Vivo? InVitro->Decision Positive Result Conclusion_Negative Conclusion: No Estrogenic Activity InVitro->Conclusion_Negative Negative Result InVivo In Vivo Confirmation (e.g., Uterotrophic Assay) DataAnalysis Statistical Analysis of Results InVivo->DataAnalysis Conclusion Conclusion: Estrogenic Potential DataAnalysis->Conclusion Decision->InVivo

Safety Operating Guide

Navigating the Safe Disposal of Isodienestrol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Isodienestrol, a synthetic non-steroidal estrogen, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a potential carcinogen and an endocrine-disrupting compound, specific handling and waste management procedures must be strictly followed. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Key Safety and Disposal Information

A summary of the essential safety and disposal information, primarily derived from the Safety Data Sheet (SDS) for Dienestrol, is presented below. These precautions should be rigorously applied when handling this compound.

Hazard Classification & Precautionary Statements (Dienestrol)Description
Hazard Classification Carcinogenicity, Category 1A (H350: May cause cancer).[1]
Signal Word Danger.[1]
Prevention P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
Storage P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final removal by a certified hazardous waste contractor.

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is imperative to wear appropriate PPE to prevent exposure.

  • Gloves: Use impervious chemical-resistant gloves.

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent accidental reactions and to ensure correct disposal.

  • Solid Waste:

    • Includes contaminated gloves, bench paper, pipette tips, and empty vials.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material.

  • Liquid Waste:

    • Includes unused solutions or rinsates from cleaning contaminated glassware.

    • Collect in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Labeling of Waste Containers

All waste containers must be accurately and clearly labeled to ensure proper identification and handling by all personnel.

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Carcinogen," "Toxic").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

Storage of Hazardous Waste

Proper storage of this compound waste pending disposal is a critical safety measure.

  • Store waste containers in a designated, secure area that is away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.[2]

  • The container must be kept tightly closed except when adding waste.

  • Store this compound waste separately from incompatible materials, such as strong oxidizing agents.

Arranging for Disposal

Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

  • Follow all institutional procedures for waste handover.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Isodienestrol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe handle Handle in Fume Hood ppe->handle segregate Segregate Solid & Liquid Waste handle->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Handling Protocols for Isodienestrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Isodienestrol, a physiologically potent substance. Adherence to these procedural guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Risk Assessment

This compound and structurally related compounds are classified as hazardous materials. The primary risks associated with handling this substance include:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Carcinogenicity: May cause cancer.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Organ Damage: Causes damage to organs (specifically the thyroid) through prolonged or repeated exposure if swallowed.

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Due to these significant hazards, a thorough risk assessment must be conducted before any handling of this compound. Engineering controls, such as chemical fume hoods, should be the primary means of exposure control, with personal protective equipment (PPE) serving as a critical secondary barrier.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE program is mandatory when working with this compound.[2] This includes proper training on the selection, use, and disposal of all equipment. The following table summarizes the minimum PPE requirements.

Body Part Personal Protective Equipment Specifications and Best Practices
Respiratory Full-face Air-Purifying Respirator (APR) or Self-Contained Breathing Apparatus (SCBA)Use a respirator if engineering controls like a fume hood are not feasible or sufficient to maintain exposure below permissible limits.[3] A full-face APR with appropriate particulate filters is recommended for handling the solid powder. SCBA is required for the highest level of respiratory protection.[4]
Hands Double Gloving with Chemical-Resistant GlovesWear two pairs of disposable, chemical-resistant gloves (e.g., nitrile or neoprene).[3] Inspect gloves for any defects before use. Change gloves immediately upon contact with the substance and dispose of them as hazardous waste.[3]
Eyes/Face Chemical Splash Goggles and Face ShieldWear chemical splash goggles that meet ANSI Z.87.1 standards. A face shield worn over the goggles is required whenever there is a risk of splashes or aerosol generation.[3]
Body Disposable, Chemical-Resistant Coveralls or Lab CoatWear a dedicated lab coat, buttoned completely, or disposable coveralls to protect skin and personal clothing.[3] Protective clothing should be removed before leaving the work area.
Feet Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet; open-toed shoes are not permitted.[3] Consider shoe covers for added protection against contamination.

Operational Handling Protocol

1. Preparation and Precautionary Measures:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated glove box, to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Obtain Special Instructions: Do not handle the substance until all safety precautions have been read and understood.

2. Handling the Substance:

  • Avoid Dust Formation: this compound is typically a solid powder.[5] Handle it carefully to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands and face thoroughly after handling the substance, even if gloves were worn.

  • Contamination Control: Immediately change any clothing that becomes contaminated.

3. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces and equipment thoroughly after each use.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it immediately in designated hazardous waste containers.

Disposal Plan

All this compound waste, including contaminated PPE, empty containers, and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers suitable for hazardous chemical waste.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations. Do not allow the product to be released into the environment.[5]

Emergency Procedures

In the event of exposure, follow these immediate steps:

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Call an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: If swallowed, immediately have the victim drink water (two glasses at most). Do NOT induce vomiting.[5] Seek immediate medical attention.[5]

Quantitative Data: Occupational Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, for potent pharmaceutical compounds, especially synthetic estrogens, the principle is to keep exposure as low as reasonably achievable. OELs for similar potent compounds are often in the low microgram or nanogram per cubic meter range. For example, the OEL for ethinyl estradiol, a synthetic estrogen, has been estimated to be around 0.02 to 0.035 µg/m³.

Parameter Value Notes
Occupational Exposure Limit (OEL) Not EstablishedFor potent compounds, a risk-based approach is used to minimize exposure. Control to levels well below what would be expected to have a pharmacological effect.

Visualized Workflows and Logic

The following diagrams illustrate the necessary workflows and logical relationships for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Designate Work Area (Fume Hood) check_emergency Verify Eyewash/Shower Functionality prep_area->check_emergency don_ppe Don Full PPE check_emergency->don_ppe weigh_transfer Weigh & Transfer This compound don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Surfaces & Equipment perform_exp->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands PPE_Selection cluster_risk Risk Assessment cluster_ppe Required PPE risk Task: Handling this compound respirator Respiratory Protection (Respirator) risk->respirator Inhalation Hazard gloves Hand Protection (Double Nitrile Gloves) risk->gloves Skin Contact Hazard eye_face Eye/Face Protection (Goggles & Face Shield) risk->eye_face Splash/Aerosol Hazard body Body Protection (Lab Coat/Coveralls) risk->body Contamination Hazard

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.